molecular formula C24H33N3 B3025691 Bipiperidinyl 4-ANPP

Bipiperidinyl 4-ANPP

Cat. No.: B3025691
M. Wt: 363.5 g/mol
InChI Key: WAXLNNINXFRTDA-UHFFFAOYSA-N
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Description

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine is a chemical compound of significant interest in scientific research and pharmaceutical development. Structurally, it is a bipiperidine derivative, which suggests potential for complex receptor interaction. Based on its relation to precursor molecules like 4-ANPP (N-phenyl-1-(2-phenylethyl)-4-piperidinamine) , this compound is primarily valued in research as a key intermediate or building block in organic synthesis and medicinal chemistry. Researchers utilize it to study structure-activity relationships and to synthesize more complex molecules for pharmacological evaluation. Its mechanism of action is not fully characterized but is presumed to be related to its interaction with central nervous system receptors, given its structural features. Handling requires strict precautions; similar compounds are classified as harmful and can cause skin irritation, serious eye irritation, and specific organ toxicity . This product is provided For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations during handling and storage, which is typically recommended under an inert atmosphere at low temperatures such as -20°C .

Properties

IUPAC Name

N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXLNNINXFRTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine (4-ANPP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-1-(2-phenylethyl)piperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionyl fentanyl, is a compound of significant interest in forensic chemistry and pharmacology. While structurally related to the potent synthetic opioid fentanyl, 4-ANPP is primarily recognized as a key precursor in the illicit synthesis of fentanyl and its analogues. It is also found as a process impurity in clandestinely produced fentanyl and is a minor metabolite of fentanyl and several of its derivatives. Crucially, scientific evidence indicates that 4-ANPP is pharmacologically inactive, possessing negligible affinity for opioid receptors and lacking the characteristic analgesic effects of fentanyl.[1][2] This guide provides a detailed technical overview of the characterization of 4-ANPP, including its physicochemical properties, synthesis, analytical methodologies, and its role as a biomarker for fentanyl exposure.

Chemical and Physical Properties

4-ANPP is a crystalline solid, typically appearing as a white to off-white or yellow powder.[3] It is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[4][5] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-ANPP

PropertyValueSource(s)
IUPAC Name N-phenyl-1-(2-phenylethyl)piperidin-4-amine[6]
Common Synonyms 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine[3][6]
CAS Number 21409-26-7[6]
Molecular Formula C₁₉H₂₄N₂[6]
Molar Mass 280.415 g/mol [6]
Appearance White to off-white/yellow crystalline solid/powder[3][5]
Melting Point 98.2 °C[3]
Solubility Soluble in acetonitrile, DMSO, methanol, and other organic solvents.[4][5]
Legal Status (US) Schedule II Controlled Substance[6][7]

Synthesis and Chemical Relationships

4-ANPP is a pivotal intermediate in the Siegfried synthesis route, a common method for producing fentanyl.[6] The synthesis involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778). This product is then typically acylated using propionyl chloride to yield fentanyl.

Synthesis_Metabolism Fentanyl_Synth Fentanyl_Synth Fentanyl_Metab Fentanyl_Metab

Experimental Protocol: Synthesis of 4-ANPP

The following protocol is a generalized representation of the Siegfried method for the synthesis of 4-ANPP.

  • Reaction Setup: In a suitable reaction vessel, dissolve N-phenethyl-4-piperidone (NPP) and an equimolar amount of aniline in a solvent such as dichloromethane (B109758) or dichloroethane.[1]

  • Catalysis: Add an acid catalyst, like glacial acetic acid, to the mixture to facilitate the formation of an imine intermediate.[1][8]

  • Reduction: Introduce a reducing agent. Sodium triacetoxyborohydride (B8407120) is commonly used for this reductive amination step.[8] Alternative reducing agents like sodium borohydride (B1222165) can also be employed.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, often with an aqueous solution. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product can then be purified by recrystallization, for example, from a mixture of chloroform (B151607) and petroleum ether, to yield pure 4-ANPP.[9]

Analytical Characterization

The identification and quantification of 4-ANPP are critical in forensic toxicology and for monitoring illicit drug manufacturing. A variety of analytical techniques are employed for its characterization.

Analytical_Workflow Sample Seized Material or Biological Sample Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Screening Initial Screening (e.g., Immunoassay) Extraction->Screening Confirmation Confirmatory Analysis Extraction->Confirmation GCMS GC-MS Confirmation->GCMS LCMS LC-MS/MS Confirmation->LCMS NMR NMR Confirmation->NMR Data Data Analysis & Structure Elucidation GCMS->Data LCMS->Data NMR->Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of 4-ANPP in seized drug samples.

  • Sample Preparation: A dilute solution of the analyte in a solvent like chloroform (e.g., 1 mg/mL) is prepared for injection.[3]

  • Instrumentation: An Agilent gas chromatograph with a mass selective detector is commonly used.[3]

  • Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25 mm x 0.25µm), is typically employed.[3]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[3]

  • Temperature Program:

    • Injector Temperature: 280°C[3]

    • MSD Transfer Line: 280°C[3]

    • Oven: A temperature gradient is used to separate the components of the sample.

  • Detection: The mass spectrometer detects the fragmented ions of 4-ANPP, providing a characteristic mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (LC-MS/MS), is a highly sensitive method for the detection and quantification of 4-ANPP in biological matrices.

  • Sample Preparation: For biological samples like blood or urine, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interferences.[10]

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent is suitable.[11]

  • Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB C-18, 150 x 4.6 mm, 5 µm) is frequently used.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.[11]

  • Flow Rate: A typical flow rate is 1 mL/min.[11]

  • Detection: UV detection (e.g., at 210 nm) can be used, but for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is preferred, especially for complex matrices.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of 4-ANPP.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) containing a reference standard like tetramethylsilane (B1202638) (TMS).[3]

  • ¹H-NMR and ¹³C-NMR: Both proton and carbon NMR spectra are acquired to determine the complete chemical structure. The chemical shifts, multiplicities, and coupling constants provide detailed information about the arrangement of atoms in the molecule.

Biological Role and Significance

Pharmacological Inactivity

Despite its close structural relationship to fentanyl, 4-ANPP is considered pharmacologically inactive.[1][2] Studies have shown it has negligible activity at the µ-opioid receptor.[6] For instance, one study on a related compound, phenethyl-4-ANPP, demonstrated that a concentration of 100 µM was required to elicit a µ-opioid receptor response comparable to that of 0.001 µM of fentanyl.[13] Due to its lack of pharmacological effects, 4-ANPP is not considered a contributor to the toxicity seen in fentanyl-related overdoses and is generally not included in the cause of death by medical examiners.[1][2]

Metabolism

4-ANPP is a minor metabolite of fentanyl and several of its analogs, including acetylfentanyl, butyrylfentanyl, and furanylfentanyl.[2] It is formed through the process of amide hydrolysis. The primary metabolic pathway for fentanyl is N-dealkylation by the cytochrome P450 enzyme CYP3A4, leading to the formation of norfentanyl.[1]

Forensic and Toxicological Importance

The presence of 4-ANPP in biological samples (blood, urine, hair) is a key indicator of exposure to fentanyl or its analogs.[1] Its detection in seized drug materials is strong evidence of illicit manufacturing. Forensic laboratories routinely test for 4-ANPP to aid in medicolegal death investigations and to gather intelligence on the illicit drug market.[7]

Table 2: Quantitative Data of 4-ANPP in Forensic Samples

MatrixAnalyteConcentration RangeSource(s)
Blood4-ANPPMean: 2.2% in seized "dope" samples[14]
Blood4-ANPPMean: 3.13 ± 2.37 µg/L in postmortem cases[15]
Urine4-ANPPMean: 50.5 ± 50.9 µg/L in postmortem cases[16]
Hair4-ANPPMean: 10.8 ± 0.57 ng/g in postmortem cases[15]
Postmortem Blood4-ANPP4.3 ng/mL (peripheral), 5.8 ng/mL (cardiac) in a furanyl fentanyl case[17][18]

Conclusion

N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) is a critical compound in the context of the ongoing opioid crisis. While it is not pharmacologically active itself, its role as a direct precursor and impurity in the synthesis of fentanyl and its analogs makes its characterization essential for law enforcement, forensic scientists, and public health professionals. The analytical methods detailed in this guide provide the necessary tools for the accurate identification and quantification of 4-ANPP, aiding in the monitoring of illicit drug trends and the investigation of fentanyl-related incidents. Future research may focus on the impurity profiling of illicitly synthesized fentanyl to trace manufacturing routes and networks.

References

Bipiperidinyl 4-ANPP: A Technical Whitepaper on a Fentanyl Synthesis Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of bipiperidinyl 4-ANPP, a characteristic byproduct formed during the illicit synthesis of fentanyl via the "one-pot" or Gupta method. The presence of this impurity serves as a chemical signature, offering valuable insights into the synthetic route employed in clandestine laboratories. This document consolidates available data on the chemical properties, prevalence, and toxicological significance of this compound. It also details analytical methodologies for its detection and provides a theoretical framework for its formation. Due to the nature of its origin in illicit manufacturing, publicly available quantitative data and standardized experimental protocols for this compound are limited. This guide presents the currently available information to aid researchers and forensic scientists in its identification and in understanding the broader context of illicit fentanyl production.

Introduction

The ongoing opioid crisis is largely fueled by the illicit production and distribution of fentanyl and its analogues. Understanding the chemical impurities and byproducts associated with different synthetic routes is crucial for forensic intelligence, law enforcement, and public health efforts. This compound has been identified as a unique impurity associated with the "one-pot" synthesis of fentanyl, a method that has gained popularity in clandestine settings. This document serves as a comprehensive resource on the discovery, characterization, and analytical considerations of this significant fentanyl byproduct.

Chemical and Physical Properties

This compound is a complex molecule formed as a side-product during the synthesis of fentanyl. Its fundamental properties are summarized in the table below.

PropertyValueReference
Formal Name N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine[1]
CAS Number 2515737-24-1[1]
Molecular Formula C₂₄H₃₃N₃[1]
Formula Weight 363.5 g/mol [1]
Appearance Crystalline solid
Purity (as a reference standard) ≥98%

Prevalence and Quantitative Data

The presence of this compound is indicative of the "one-pot" fentanyl synthesis method.[2] While specific quantitative data on the concentration of this compound in seized fentanyl samples is not widely available in the reviewed literature, information on a related byproduct, phenethyl-4-ANPP, and the common precursor, 4-ANPP, provides context for impurity levels.

A study conducted between the fourth quarter of 2019 and the third quarter of 2020 detected phenethyl-4-ANPP in 25 out of 1,054 fentanyl cases in the United States.[3][4] Another study on illicit drug samples found that the fentanyl precursor, 4-anilino-N-phenethyl-piperidine (4-ANPP), was present in 74.0% of all fentanyl-containing samples at a median concentration of 2.2% (w/w).[2] A separate analysis of "dope" samples reported a mean concentration of 4-ANPP to be 2.2%.[5] These figures suggest that impurities in illicitly manufactured fentanyl can be present at percentage levels, though the concentration of specific byproducts like this compound will vary.

AnalytePrevalence/ConcentrationSample TypeReference
Phenethyl-4-ANPP Detected in 25 of 1,054 casesSeized fentanyl samples[3][4]
4-ANPP Median concentration of 2.2% (w/w) in positive samplesIllicit fentanyl samples[2]
4-ANPP Mean concentration of 2.2%"Dope" samples[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fentanyl and its byproducts.

Sample Preparation (Illicit Powder):

  • Accurately weigh approximately 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol (B129727) to achieve a concentration of roughly 1 mg/mL.

  • Vortex the sample for 2 minutes to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble materials.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

Instrumentation and Parameters (General):

ParameterSetting
GC System Agilent 7890B or similar
MS System Agilent 5977A MSD or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 30 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of complex mixtures.

Sample Preparation (General):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to bring the concentration within the calibration range of the instrument.

  • For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary.

Instrumentation and Parameters (General):

ParameterSetting
LC System Agilent 1260 Infinity II or similar
MS System Agilent 6470 Triple Quadrupole or similar
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

"One-Pot" Fentanyl Synthesis Workflow

The following diagram illustrates the simplified "one-pot" (Gupta) synthesis route for fentanyl, which is known to produce this compound as a byproduct.[6]

One-Pot Fentanyl Synthesis Figure 1: 'One-Pot' Fentanyl Synthesis Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_intermediates Intermediates & Byproducts cluster_final_step Final Step cluster_product Product 4-Piperidone 4-Piperidone Reductive Amination & Alkylation Reductive Amination & Alkylation 4-Piperidone->Reductive Amination & Alkylation Aniline Aniline Aniline->Reductive Amination & Alkylation Phenethyl bromide Phenethyl bromide Phenethyl bromide->Reductive Amination & Alkylation 4-ANPP 4-ANPP Reductive Amination & Alkylation->4-ANPP This compound This compound Reductive Amination & Alkylation->this compound Side Reaction Acylation with Propionyl Chloride Acylation with Propionyl Chloride 4-ANPP->Acylation with Propionyl Chloride Fentanyl Fentanyl Acylation with Propionyl Chloride->Fentanyl

Figure 1: "One-Pot" Fentanyl Synthesis Workflow
Fentanyl and Byproduct Interaction with the µ-Opioid Receptor

This diagram illustrates the potent agonistic effect of fentanyl on the µ-opioid receptor, leading to analgesia, and the comparatively negligible activity of synthesis byproducts like phenethyl-4-ANPP, which can be extrapolated to this compound.[4]

Opioid Receptor Signaling Figure 2: Fentanyl and Byproduct µ-Opioid Receptor Interaction Fentanyl Fentanyl MOR µ-Opioid Receptor Fentanyl->MOR High Affinity Binding This compound This compound This compound->MOR Very Low to No Affinity G_Protein G-Protein Activation MOR->G_Protein Strong Agonist Activity No_Effect Negligible Effect MOR->No_Effect Analgesia Analgesia G_Protein->Analgesia

Figure 2: Fentanyl and Byproduct µ-Opioid Receptor Interaction

Toxicological Significance

Based on studies of the structurally related byproduct phenethyl-4-ANPP, it is presumed that this compound has negligible in vitro opioid activity.[2][4] The extent of µ-opioid receptor activation by phenethyl-4-ANPP at a high concentration (100 µM) was comparable to that of a roughly 100,000-fold lower concentration of fentanyl (0.001 µM).[2][4] Given its likely low abundance in illicit fentanyl preparations and its negligible opioid activity, this compound is considered to be biologically irrelevant in vivo.[2][4] Its primary significance, therefore, is as a forensic marker for a specific synthetic pathway.

Conclusion

This compound is a key indicator of the "one-pot" synthesis method for fentanyl. While its direct pharmacological impact is likely minimal, its presence provides invaluable chemical intelligence for tracking the evolution of illicit drug manufacturing techniques. Further research is needed to establish standardized analytical protocols and to quantify its prevalence in seized drug samples. The information presented in this guide is intended to support the efforts of researchers, forensic chemists, and public health officials in addressing the complexities of the opioid crisis.

References

An In-Depth Technical Guide on Bipiperidinyl 4-ANPP (CAS Number: 2515737-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipiperidinyl 4-ANPP, with the CAS number 2515737-24-1, is a significant analytical reference standard in the fields of forensic chemistry and drug development.[1] Structurally similar to known opioids, this compound is not intended for human or veterinary use but serves as a critical marker for identifying specific illicit drug manufacturing processes.[1][2] It is recognized as a unique byproduct formed during the "one-pot" synthesis of fentanyl, a potent synthetic opioid.[2][3][[“]] The presence of this compound in seized drug samples can provide valuable intelligence to law enforcement and forensic chemists about the synthetic route employed.[5]

This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis context, analytical methodologies, and the limited toxicological and pharmacological data.

Chemical and Physical Properties

A summary of the known chemical and physical data for this compound is presented in the table below. This information is crucial for its identification and handling in a laboratory setting.

PropertyValueReference
CAS Number 2515737-24-1[1]
Formal Name N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine[2]
Molecular Formula C₂₄H₃₃N₃[2]
Formula Weight 363.5 g/mol [2]
Purity ≥98%[2]
Appearance Crystalline solid[2]
UV/Vis. λmax 249 nm[2]
Storage -20°C[2]
Stability ≥ 5 years[2]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[3]

Synthesis and Formation

This compound is not a compound that is typically synthesized as a primary target. Instead, it is an impurity that arises from a specific method of clandestine fentanyl synthesis known as the "one-pot" or "Gupta" method.[1][3][5] Understanding the reaction pathway that leads to its formation is key to its utility as a chemical signature.

The "one-pot" synthesis of fentanyl is a modification of the Siegfried route and is characterized by carrying out multiple reaction steps in a single vessel.[3] This process can lead to the formation of unique byproducts, including this compound.[5] The proposed formation pathway involves the reaction of 4-piperidone (B1582916) with N-phenethyl-4-piperidone (NPP), followed by a reaction with aniline.[5]

Below is a diagram illustrating the logical relationship in the formation of this compound during the one-pot fentanyl synthesis.

Formation of this compound in "One-Pot" Fentanyl Synthesis.

Analytical Methodologies

The identification and characterization of this compound in illicit drug samples are primarily achieved through chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the analysis of fentanyl and its impurities.[5]

Experimental Protocol: GC-MS Analysis of Fentanyl Impurities

Objective: To identify and characterize this compound in a sample matrix.

Materials and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., fused silica (B1680970) capillary column)

  • Helium (carrier gas)

  • Methanol or other suitable organic solvent

  • Sample containing suspected fentanyl impurities

  • This compound analytical reference standard

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol) to a final concentration appropriate for GC-MS analysis.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure separation of all components.

    • Set the injector temperature and mode (e.g., splitless).

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.

  • Calibration: Prepare a calibration curve using the this compound analytical reference standard at various concentrations to enable quantification if required.

  • Analysis:

    • Inject a specific volume of the prepared sample into the GC-MS system.

    • Acquire the data, which will include the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Interpretation:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the analytical reference standard.

    • The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its definitive identification.

The following diagram illustrates a typical workflow for the analytical identification of this compound.

Sample_Collection Sample Collection (e.g., seized drug material) Sample_Preparation Sample Preparation (Dissolution in solvent) Sample_Collection->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram and Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Comparison with Reference Standard Identification Identification of This compound Data_Analysis->Identification

Analytical Workflow for this compound Identification.

Pharmacology and Toxicology

Currently, there is a significant lack of specific quantitative pharmacological and toxicological data for this compound in publicly accessible literature. General assessments indicate that most fentanyl precursors, intermediates, and byproducts are largely inactive or possess very low opioid activity.[6]

One study noted that another fentanyl byproduct, phenethyl-4-ANPP, exhibited negligible in vitro µ-opioid receptor (MOR) activity, suggesting it is unlikely to have significant opioid-related effects in vivo.[3] While this provides some context, direct experimental data on this compound's interaction with opioid receptors or other signaling pathways is not available.

The primary significance of this compound is therefore not its pharmacological effect, but its role as a chemical marker for a specific fentanyl synthesis route.[5] The true toxicological profile of this and other fentanyl synthesis byproducts remains largely unknown.[6]

Signaling Pathways

Due to the lack of specific research on the pharmacological activity of this compound, there is no available information on its interaction with any signaling pathways. As it is considered largely inactive, it is not expected to significantly engage with opioid receptor signaling cascades in the same manner as fentanyl.

Conclusion

This compound (CAS: 2515737-24-1) is a crucial analytical tool for forensic science and drug enforcement. Its presence in illicit fentanyl samples serves as a definitive marker for the "one-pot" synthesis method, providing valuable intelligence on the manufacturing origins of these dangerous substances. While its chemical and physical properties are reasonably well-documented for identification purposes, there is a notable absence of in-depth pharmacological and toxicological data. Future research should focus on elucidating the specific biological activities, if any, of this and other fentanyl synthesis impurities to better understand the full spectrum of risks associated with clandestinely produced opioids. For researchers and drug development professionals, this compound remains a key reference standard for the development of analytical methods aimed at profiling and tracing illicit drug sources.

References

A Technical Guide to the Solubility of Bipiperidinyl 4-ANPP in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Bipiperidinyl 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate in the synthesis of fentanyl and its analogs.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility, the underlying chemical principles, and a detailed experimental protocol for determining precise solubility values.

Introduction to 4-ANPP

4-ANPP, with the chemical formula C₁₉H₂₄N₂, is a synthetic compound featuring a piperidine (B6355638) ring substituted with aniline (B41778) and phenethyl groups.[3][4] It typically appears as a white to off-white crystalline solid.[3] Its molecular structure plays a crucial role in its solubility profile, influencing its interactions with various organic solvents. Understanding these solubility characteristics is paramount for its synthesis, purification, and handling in research and pharmaceutical development.

Qualitative Solubility of 4-ANPP

Based on its chemical structure, which includes both nonpolar (aromatic rings) and polar (amine group) features, 4-ANPP exhibits a range of solubilities in different organic solvents. The principle of "like dissolves like" is a foundational concept for predicting its solubility.[5]

Table 1: Qualitative Solubility of 4-ANPP in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble[6]These solvents can engage in dipole-dipole interactions with 4-ANPP without disrupting the amine group through hydrogen bonding.
Polar Protic Methanol (B129727), EthanolSoluble[6]The amine group in 4-ANPP can form hydrogen bonds with these solvents, facilitating dissolution. A 1 mg/ml solution in methanol is a common formulation for this compound.[1]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe large nonpolar regions of 4-ANPP allow for some van der Waals interactions, but the polar amine group limits solubility in highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have a polarity that is intermediate and are effective at dissolving a wide range of organic compounds, including those with mixed polarity like 4-ANPP.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data (e.g., in mg/mL or mol/L), a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][7]

Methodology: Shake-Flask Equilibrium Solubility Assay

Objective: To determine the saturation solubility of 4-ANPP in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • 4-ANPP (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-ANPP to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Carefully add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[5]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a chemically inert syringe filter to remove any remaining microscopic particles.[5]

    • Perform a precise serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Generate a calibration curve using standard solutions of 4-ANPP of known concentrations.[5]

    • Determine the concentration of 4-ANPP in the diluted samples by comparing their response to the calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 4-ANPP solubility.

G Workflow for Determining 4-ANPP Solubility A Add excess 4-ANPP to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: A generalized workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 4-ANPP in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[7]

  • Polarity: As discussed, the closer the polarity of the solvent to that of 4-ANPP, the higher the solubility is likely to be.[7]

  • Purity of Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

While specific quantitative data on the solubility of 4-ANPP is not widely published, a strong understanding of its chemical structure and the principles of solubility allows for reliable qualitative predictions. For drug development and research applications requiring precise values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This foundational knowledge is essential for the effective handling and utilization of 4-ANPP in a laboratory setting.

References

Spectroscopic and Analytical Profile of 4-ANPP and its Bipiperidinyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-anilino-N-phenethylpiperidine (4-ANPP), a well-documented precursor in the synthesis of fentanyl and its analogs. Due to the limited availability of public domain spectroscopic data for the closely related bipiperidinyl 4-ANPP, this document will focus on the detailed analytical characterization of 4-ANPP, while also providing available information for its bipiperidinyl derivative. This information is crucial for the accurate identification and quantification of these compounds in research and forensic settings.

Introduction to 4-ANPP and this compound

4-ANPP, also known as despropionyl fentanyl, is a key intermediate in the illicit synthesis of fentanyl.[1][2][3] Its presence in seized drug samples can be an indicator of clandestine fentanyl production.[4] this compound, chemically named N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine, is recognized as a byproduct in some fentanyl synthesis routes.[5] While 4-ANPP is considered pharmacologically inactive, understanding its spectroscopic properties is vital for forensic analysis and monitoring of illicit drug manufacturing. Similarly, the characterization of byproducts like this compound can provide insights into the specific synthetic pathways being employed.[5][6][7]

Spectroscopic Data for 4-ANPP (Despropionyl Fentanyl)

The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for 4-ANPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[8][9] The ¹H NMR data for 4-ANPP is presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-ANPP [10]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25 - 7.15m5HPhenyl-H (phenethyl group)
7.05t2HPhenyl-H (aniline group)
6.65t1HPhenyl-H (aniline group)
6.55d2HPhenyl-H (aniline group)
4.93d1HNH
3.75 - 3.65m1HPiperidine-H (C4)
3.05d2HPiperidine-H (C2, C6 - equatorial)
2.85 - 2.75m2HCH₂ (phenethyl group)
2.65 - 2.55m2HCH₂ (phenethyl group)
2.25t2HPiperidine-H (C2, C6 - axial)
2.00 - 1.90m2HPiperidine-H (C3, C5 - equatorial)
1.50 - 1.40m2HPiperidine-H (C3, C5 - axial)

Note: Data obtained in DMSO-d₆ at 400 MHz. Chemical shifts are referenced to TMS at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.[8]

Table 2: Mass Spectrometry Data for 4-ANPP

TechniqueIonization Modem/zRelative IntensityFragment
Electron Ionization (EI)70 eV280.225%[M]⁺
189.1100%[M - CH₂CH₂Ph]⁺
105.120%[CH₂CH₂Ph]⁺
91.130%[C₇H₇]⁺ (Tropylium ion)

Data from NIST WebBook for 4-Anilino-N-Phenethylpiperidine.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][12]

Table 3: Key Infrared Absorption Bands for 4-ANPP

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350MediumN-H Stretch (secondary amine)
~3050MediumC-H Stretch (aromatic)
~2950 - 2800StrongC-H Stretch (aliphatic)
~1600, ~1500StrongC=C Stretch (aromatic ring)
~1315MediumC-N Stretch (aromatic amine)
~750, ~700StrongC-H Bend (out-of-plane, monosubstituted and disubstituted benzene)

Note: These are characteristic absorption ranges and may vary slightly based on the specific sample preparation and instrumentation.

Information on this compound

Table 4: Chemical Identification of this compound [13]

PropertyValue
Chemical Name N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine
CAS Number 2515737-24-1
Molecular Formula C₂₄H₃₃N₃
Molecular Weight 363.5 g/mol

This compound has been identified as a byproduct in the synthesis of fentanyl.[13][5] Researchers requiring detailed spectroscopic data for this specific molecule may need to perform their own analytical characterization or consult with commercial suppliers of analytical reference standards.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented for 4-ANPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-ANPP is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[10] The solution is then analyzed using a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[14] For quantitative analysis, a known amount of an internal standard can be added.[10]

Mass Spectrometry (MS)

For mass spectrometry, the sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[15][16] Electron ionization (EI) at 70 eV is a common method for generating mass spectra.[11] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[17]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis of fentanyl from 4-ANPP and a general workflow for the spectroscopic analysis of these compounds.

fentanyl_synthesis Fentanyl Synthesis from 4-ANPP NPP N-phenethyl-4-piperidone (NPP) ReductiveAmination Reductive Amination NPP->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination ANPP 4-ANPP ReductiveAmination->ANPP Acylation Acylation ANPP->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Caption: Synthetic pathway from NPP to Fentanyl via 4-ANPP.

spectroscopic_workflow General Spectroscopic Analysis Workflow Sample Sample containing 4-ANPP or analog Preparation Sample Preparation (Dissolution, Extraction) Sample->Preparation Analysis Spectroscopic Analysis Preparation->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR DataProcessing Data Processing and Interpretation NMR->DataProcessing MS->DataProcessing IR->DataProcessing Structure Structure Elucidation / Identification DataProcessing->Structure

Caption: Workflow for spectroscopic identification of 4-ANPP.

References

The Converging Paths of a Precursor and a Byproduct: A Technical Guide to the Relationship Between 4-ANPP and Bipiperidinyl 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical and contextual relationship between 4-anilino-N-phenethylpiperidine (4-ANPP) and its unique derivative, N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine (Bipiperidinyl 4-ANPP). Both compounds are critically linked to the synthesis of fentanyl, a potent synthetic opioid. However, their roles are distinct: 4-ANPP is a pivotal intermediate in multiple synthesis routes, while this compound is a route-specific byproduct. Understanding their relationship is paramount for forensic analysis, chemical attribution, and tracking illicit drug manufacturing trends.

Physicochemical and Structural Properties

4-ANPP, also known as despropionyl fentanyl, is the direct precursor to fentanyl.[1][2] It is formed and then acylated in the final step of several common synthesis pathways. This compound is a larger, more complex molecule that is not an intended intermediate but rather an impurity formed under specific reaction conditions.[3][4] The fundamental properties of these two molecules are summarized below.

Property4-ANPP (Despropionyl Fentanyl)This compound
IUPAC Name N-phenyl-1-(2-phenylethyl)piperidin-4-amine[5]N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine[3]
Chemical Formula C₁₉H₂₄N₂[6][7]C₂₄H₃₃N₃[3][4]
Molar Mass 280.415 g·mol⁻¹[6]363.5 g·mol⁻¹[3][4]
CAS Number 21409-26-7[6][7]2515737-24-1[3][4]
Appearance Yellow powder / White to off-white crystalline solidCrystalline solid[3][4]
Melting Point 98.2 °C[5]Not specified
Solubility Soluble in methanol, acetonitrile, DMSO[7]DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml[3]
Pharmacological Activity Inactive[8]Presumed negligible; considered a synthesis byproduct[1][3]
DEA Schedule (US) Schedule II[6][7]Not explicitly scheduled (as an impurity)

Synthesis Pathways and the Formation of Key Compounds

The relationship between 4-ANPP and this compound is defined by the chemical environment of fentanyl synthesis. Two prominent methods, the Siegfried route and the Gupta "one-pot" route, illustrate their distinct origins.

The Siegfried Method: 4-ANPP as the Target Intermediate

The Siegfried synthesis is a well-established, multi-step process for producing fentanyl.[2][9] A key stage in this route is the deliberate synthesis of 4-ANPP. This is typically achieved through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2] The resulting 4-ANPP is then isolated and subsequently acylated with propionyl chloride (or a similar agent) to yield fentanyl.[2] In this controlled, sequential process, the formation of dimeric impurities like this compound is not a characteristic feature.

Siegfried_Method NPP N-phenethyl-4-piperidone (NPP) ReductiveAmination Reductive Amination (e.g., NaBH₄) NPP->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination ANPP 4-ANPP (Intermediate) ReductiveAmination->ANPP Acylation Acylation ANPP->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Fentanyl Fentanyl (Final Product) Acylation->Fentanyl Gupta_Method cluster_one_pot Single Reaction Vessel Start 4-Piperidone + Phenylethyl Halide + Aniline Intermediates Formation of NPP and then 4-ANPP Start->Intermediates Acylation Acylation with Propionyl Chloride Intermediates->Acylation SideReaction Side Reaction Intermediates->SideReaction Dimerization (uncontrolled) Fentanyl Fentanyl (Main Product) Acylation->Fentanyl Bipiperidinyl This compound (Byproduct) SideReaction->Bipiperidinyl Analytical_Workflow cluster_analysis Instrumental Analysis Sample Seized Material or Biological Sample Prep Sample Preparation (e.g., Extraction, Dilution) Sample->Prep GCMS GC-MS Prep->GCMS LCMS LC-MS/MS Prep->LCMS Data Data Processing (Quantification & Identification) GCMS->Data LCMS->Data Report Forensic Report (Impurity Profile, Route Attribution) Data->Report

References

An In-depth Technical Guide to the Thermochemical Stability of 4-Anilino-N-phenethylpiperidine (4-ANPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. 4-ANPP is a regulated chemical, and its handling and study should only be conducted in compliance with all applicable laws and regulations and by authorized personnel in appropriate laboratory settings.

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a crucial intermediate in the synthesis of fentanyl and its analogues.[1][2][3] Its stability under various thermal conditions is a critical parameter for ensuring the purity, safety, and quality of the final active pharmaceutical ingredient (API). Understanding the thermochemical behavior of 4-ANPP is essential for defining safe storage conditions, developing stable formulations, and identifying potential degradation pathways and products.[4] This guide provides a comprehensive overview of the methodologies used to assess the thermochemical stability of 4-ANPP, presents potential degradation pathways, and offers a framework for data interpretation. While specific public data on the thermochemical stability of 4-ANPP is limited, this guide draws upon established principles of pharmaceutical stability testing and data from related compounds to provide a thorough technical overview.

Thermochemical Stability Profile

The thermochemical stability of a compound is its resistance to decomposition when subjected to heat. This is a critical quality attribute for any chemical intermediate used in pharmaceutical manufacturing. Thermal degradation can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product.

While specific studies on the thermal decomposition of 4-ANPP are not extensively published, insights can be drawn from studies on fentanyl and its analogues.[5][6] The primary pyrolytic fragmentation of fentanyl-related compounds often involves the cleavage of the N-substituted bonds.[5] For 4-ANPP, potential thermal degradation could lead to the formation of various products through different reaction pathways, including:

  • N-dealkylation: Cleavage of the N-phenethyl group to yield 4-anilinopiperidine.

  • Piperidine (B6355638) Ring Opening: Fission of the piperidine ring structure, leading to a variety of smaller, more volatile compounds.

  • Oxidation: If exposed to air at elevated temperatures, oxidation of the amine functionalities could occur.

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high temperatures, to induce degradation.

A study on the forced degradation of fentanyl hydrochloride powder using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) showed that even after a degradation process, the bulk of the powder was not permanently affected, though some compounds were driven to volatilize.[7] This suggests that 4-ANPP, as a precursor, may also exhibit a degree of thermal stability, but with the potential for volatilization of certain components upon heating.

Data Presentation: Quantitative Analysis

To systematically evaluate the thermochemical stability of 4-ANPP, a series of quantitative analyses would be performed. The data would be summarized in a structured format for clarity and comparative purposes. The following tables represent a hypothetical, yet realistic, presentation of data that would be generated from such studies.

Table 1: Thermogravimetric Analysis (TGA) Data for 4-ANPP

ParameterValue (°C)Conditions
Onset of Decomposition (Tonset)25010 °C/min, Nitrogen atmosphere
Temperature at 5% Mass Loss (T5%)26510 °C/min, Nitrogen atmosphere
Temperature at 10% Mass Loss (T10%)28010 °C/min, Nitrogen atmosphere
Temperature at Max Decomposition Rate31010 °C/min, Nitrogen atmosphere

Table 2: Differential Scanning Calorimetry (DSC) Data for 4-ANPP

ParameterValue (°C)Conditions
Melting Point (Tm)13510 °C/min, Nitrogen atmosphere
Onset of Exothermic Event27510 °C/min, Nitrogen atmosphere
Peak of Exothermic Event31510 °C/min, Nitrogen atmosphere

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to ensuring the reproducibility and accuracy of thermochemical stability studies.

Objective: To determine the temperature at which 4-ANPP begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A sample of 4-ANPP (5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature to 500°C at a constant heating rate (e.g., 10 °C/min).

  • A continuous flow of inert gas (e.g., nitrogen at 20 mL/min) is maintained to prevent oxidative degradation.

  • The mass of the sample is recorded as a function of temperature.

  • The onset of decomposition and temperatures at specific mass loss percentages are determined from the resulting TGA curve.

Objective: To determine the melting point and to detect any exothermic or endothermic events associated with thermal decomposition.

Methodology:

  • A small sample of 4-ANPP (2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The samples are heated from ambient temperature to 400°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured relative to the reference.

  • The melting point is identified as the peak of the endothermic event, and any exothermic events indicating decomposition are recorded.

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships in a clear and concise manner.

G Figure 1: Potential Thermal Degradation Pathway of 4-ANPP cluster_main cluster_products Thermal Stress ANPP 4-ANPP (C19H24N2) AP 4-Anilinopiperidine ANPP->AP N-dealkylation Phenethyl Phenethyl Radical ANPP->Phenethyl Homolytic Cleavage RingOpening Ring-Opened Products ANPP->RingOpening Piperidine Ring Fission

Figure 1: Potential Thermal Degradation Pathway of 4-ANPP

G Figure 2: Experimental Workflow for Thermochemical Stability Assessment cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample 4-ANPP Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MassLoss Mass Loss Curve TGA->MassLoss HeatFlow Heat Flow Curve DSC->HeatFlow Decomposition Decomposition Temperature MassLoss->Decomposition ThermalEvents Melting & Exotherms HeatFlow->ThermalEvents StabilityReport Stability Profile Report Decomposition->StabilityReport ThermalEvents->StabilityReport

Figure 2: Experimental Workflow for Thermochemical Stability Assessment

Conclusion

The thermochemical stability of 4-ANPP is a critical parameter that influences the quality and safety of fentanyl-related APIs. While specific data for 4-ANPP is not widely available in the public domain, a systematic approach utilizing standard thermal analysis techniques such as TGA and DSC can provide a comprehensive stability profile. By understanding the potential degradation pathways and employing rigorous experimental protocols, researchers and drug development professionals can ensure that this key intermediate is handled and stored under appropriate conditions to minimize impurity formation and maintain the integrity of the final pharmaceutical product. The methodologies and frameworks presented in this guide offer a robust starting point for any organization involved in the synthesis and handling of 4-ANPP.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of 4-ANPP and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and various related analogs.[1][2] Its presence in drug seizures can indicate the synthetic route used in illicit manufacturing.[3] Furthermore, 4-ANPP is also recognized as a minor, pharmacologically inactive metabolite of fentanyl and some of its analogs, formed through amide hydrolysis.[4][5][6] Consequently, its detection in biological samples serves as a definitive marker for exposure to fentanyl.[5][7]

This document provides detailed protocols for the detection and quantification of 4-ANPP using two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A distinction is made for "Bipiperidinyl 4-ANPP," a specific byproduct impurity that can be formed during the "one-pot" synthesis of fentanyl, which can also be identified using these methods.[8][9][10]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of 4-ANPP in various matrices, including whole blood, urine, and seized drug materials.[11][12]

Experimental Protocols

A. Sample Preparation: Biological Matrices (Whole Blood, Urine)

This protocol is adapted from validated methods for fentanyl and its metabolites in biological fluids.[11][13][14]

  • Aliquoting: Transfer a 1.0 mL aliquot of the specimen (whole blood or urine) into a clean centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., fentanyl-d5) to the sample.[3]

  • Protein Precipitation (for blood/serum):

    • Add 750 µL of 90% acetonitrile/10% methanol (B129727) to the sample.[15]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 5,000 rpm for 10 minutes at 4°C to pellet proteins and particulate matter.[11][13]

  • Dilution:

    • For serum, dilute the supernatant 1:2 with a 10:90 methanol:water mixture.[13]

    • For urine, dilute the supernatant 1:1 with deionized water.[13][15]

  • Transfer: Transfer the final diluted extract to an autosampler vial for LC-MS/MS analysis.

B. Sample Preparation: Solid Drug Material

  • Homogenization & Weighing: Accurately weigh approximately 10 mg of the homogenized powder sample.[3]

  • Dissolution: Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.[3]

  • Vortexing: Vortex the sample for 2 minutes to ensure complete dissolution.[3]

  • Clarification: If necessary, centrifuge the sample to pellet insoluble cutting agents.[3]

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

Instrumentation and Parameters

The following are typical parameters for an LC-MS/MS system. Optimization may be required for specific instruments.[11][12][13]

ParameterTypical Setting
LC System Agilent 1200 series or equivalent
Analytical Column Raptor biphenyl (B1667301) column or equivalent C18 column
Column Temperature 40°C
Mobile Phase A Water with 5 mM formic acid
Mobile Phase B Acetonitrile with 5 mM formic acid
Flow Rate 0.5 mL/min
Injection Volume 4 µL
MS System Agilent 6410 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350°C
Gas Flow 12.0 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)
Data Analysis Software Agilent MassHunter or equivalent

MS/MS transitions (precursor and product ions) and collision energies should be optimized by injecting a neat solution of a 4-ANPP standard.[13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of 4-ANPP, particularly in seized drug materials.[7][16]

Experimental Protocols

A. Sample Preparation: Solid Drug Material

  • Weighing and Dissolution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of methanol (1 mg/mL).[3]

  • Internal Standard: Add an appropriate internal standard.

  • Extraction (Optional, for improved chromatography):

    • A single-step, basic liquid-liquid extraction can be used for superior chromatography compared to simple methanol dilution.[16][17]

    • Basify the sample with a suitable buffer.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Centrifuge to separate layers and transfer the organic layer to a clean tube.[3]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for injection.

Instrumentation and Parameters

The following table summarizes typical GC-MS parameters.[3][7]

ParameterTypical Setting
GC System Agilent 7890B or equivalent
Analytical Column DB-200 or equivalent
Injection Mode Splitless
Inlet Temperature 280°C
Carrier Gas Helium
Oven Program Initial temp 100°C, ramp to 320°C at 20°C/min, hold for 14 min (35-minute total run time)
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Acquisition Mode Full Scan (m/z 50-800)
Data Analysis Software Agilent MassHunter, AMDIS

Quantitative Data Summary

The performance of analytical methods can vary based on the matrix, instrumentation, and specific protocol. The table below summarizes reported quantitative data for 4-ANPP.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ) / Reporting LimitLinearity RangeLinearity (r²)Reference(s)
LC-MS/MSWhole Blood0.017–0.056 ng/mL0.100–0.500 ng/mLNot Specified>0.99[11][12]
LC-MS/MSWhole Blood-100 pg/mL (0.1 ng/mL)Not SpecifiedNot Specified[5]
LC-MS/MSSerum-10 or 50 pg/mL10 or 50 pg/mL to 500 ng/mL>0.997[13]
LC-MS/MSUrine-50 or 100 pg/mL50 or 100 pg/mL to 500 ng/mL>0.996[13]
LC-MS/MSUrine-0.1 ng/mLNot SpecifiedNot Specified[4]
GC-MS'Dope' Sample--Not SpecifiedNot Specified[16][17]

Note: For the GC-MS method on 'dope' samples, quantitative results were reported as a mean concentration of 2.2%, but specific LOD/LOQ values were not detailed in the abstract.[16][17]

Visualizations

Fentanyl_Pathway cluster_synthesis Illicit Synthesis cluster_metabolism Human Metabolism NPP N-phenethyl-4-piperidone (NPP) ANPP 4-ANPP NPP->ANPP Reductive Amination (Siegfried Method) Fentanyl_Illicit Fentanyl ANPP->Fentanyl_Illicit Acylation with propionyl chloride Fentanyl_Ingested Fentanyl ANPP_Metabolite 4-ANPP (Minor Metabolite) Fentanyl_Ingested->ANPP_Metabolite Amide Hydrolysis Norfentanyl Norfentanyl (Major Metabolite) Fentanyl_Ingested->Norfentanyl N-dealkylation (CYP3A4)

4-ANPP in Fentanyl Synthesis and Metabolism.

LCMSMS_Workflow start Sample Collection (Blood, Urine, Powder) prep Sample Preparation (Precipitation / Dilution) start->prep Aliquot & add IS lc UHPLC Separation (C18 or Biphenyl Column) prep->lc Inject extract ms Tandem MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis (Quantification & Confirmation) ms->data end Report Results data->end GCMS_Workflow start Sample Collection (Seized Material) prep Sample Preparation (Methanol Dilution or LLE) start->prep Weigh & dissolve gc GC Separation (DB-200 Column) prep->gc Inject extract ms MS Detection (EI, Full Scan Mode) gc->ms data Data Analysis (Library Matching & Quantification) ms->data end Report Results data->end

References

Application Note: GC-MS Protocol for the Identification of 4-ANPP and Bipiperidinyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a critical precursor in the synthesis of fentanyl and its analogues.[1][2][3] The analysis of 4-ANPP and related impurities, such as bipiperidinyl compounds, is crucial for forensic investigations, pharmaceutical quality control, and monitoring illicit drug manufacturing trends.[4][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of these compounds in various matrices.[4][8] This application note provides a detailed protocol for the identification of 4-ANPP and potential bipiperidinyl impurities using GC-MS.

Key Experimental Protocols

The following protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

1. Sample Preparation

The choice of sample preparation is highly dependent on the sample matrix.

a) Solid Drug Materials (e.g., Powders):

  • Accurately weigh approximately 10 mg of the homogenized powder sample.[4]

  • Dissolve the sample in 10 mL of a suitable volatile organic solvent like methanol (B129727) to achieve a concentration of about 1 mg/mL.[4]

  • Vortex the sample for 2 minutes to ensure complete dissolution.[4]

  • If necessary, centrifuge the sample to pellet any insoluble materials or cutting agents.[4]

  • Transfer the supernatant to a clean autosampler vial for GC-MS analysis.

b) Biological Fluids (e.g., Plasma, Blood):

  • To 1 mL of the biological sample, add an appropriate internal standard (e.g., fentanyl-d5).[8]

  • Basify the sample by adding a saturated borate (B1201080) buffer (to pH 9) or ammonium (B1175870) hydroxide.[4][8]

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., 1-chlorobutane, hexane/methanol mixture).[8]

  • Vortex thoroughly and then centrifuge to separate the layers.[4]

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for GC-MS injection.

2. GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of 4-ANPP and related compounds. These settings should be optimized for the specific instrument used.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5MS (or equivalent), 30 m x 250 µm ID, 0.25 µm film thickness[9]
Carrier GasHelium at a constant flow rate of 1.0-2.0 mL/min[9][10]
Inlet Temperature260-270 °C[9][10]
Injection ModeSplitless (for trace analysis)[11]
Oven ProgramInitial temp 150°C (hold 1 min), ramp at 30°C/min to 300°C (hold 5 min)[10]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[8]
Ion Source Temperature230-280 °C[10][12]
Transfer Line Temp280 °C[9][10]
Mass Scan Rangem/z 40-550[12]

Data Presentation

Quantitative data, including retention times and characteristic mass fragments, are essential for confident identification. The following table provides key mass spectrometric data for 4-ANPP.

CompoundRetention Time (min)Key Mass Fragments (m/z)
4-ANPP ~4.62[13][14]188 (Base Peak) , 105, 134, 146[1]

Note: Retention times can vary significantly based on the specific GC column and oven temperature program.

Mass Spectrometry Fragmentation of 4-ANPP

Under Electron Ionization (EI), 4-ANPP undergoes characteristic fragmentation. The molecular ion peak ([M]+) is often of low abundance.[9][12] The most significant fragmentation pathway leads to the formation of the base peak at m/z 188.[1] Other notable fragments that aid in identification include ions at m/z 146, 134, and 105.[1] The presence and relative abundance of these ions create a unique "fingerprint" for the compound.[9][12]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Receipt (Solid or Liquid) Extraction Solvent Extraction & Centrifugation Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Inject GC Injection Concentration->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Processing Data Processing Detection->Processing Library_Search Library Search & Spectrum Matching Processing->Library_Search Identification Compound Identification Library_Search->Identification Report Report Identification->Report Identification_Logic Start Analyze GC-MS Data RT_Check Peak at Expected Retention Time? Start->RT_Check MS_Match Mass Spectrum Matches Reference Library? RT_Check->MS_Match Yes Not_Confirmed NOT IDENTIFIED RT_Check->Not_Confirmed No Fragment_Check Key Fragments Present? (m/z 188, 146, 105) MS_Match->Fragment_Check Yes MS_Match->Not_Confirmed No Confirmed 4-ANPP or Derivative IDENTIFIED Fragment_Check->Confirmed Yes Fragment_Check->Not_Confirmed No

References

Application Notes and Protocols for the LC-MS/MS Analysis of Fentanyl Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clandestine production of fentanyl and its analogues poses a significant public health and safety threat. The analysis of impurities in seized fentanyl samples provides crucial intelligence for law enforcement and forensic chemists, enabling the identification of synthesis pathways, potential links between seizures, and the tracking of precursor chemicals.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective identification and quantification of fentanyl and its synthesis-related impurities.[2][4][5] These application notes provide detailed protocols for the analysis of fentanyl synthesis impurities by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Fentanyl Synthesis Routes and Characteristic Impurities

The impurity profile of a seized fentanyl sample can provide strong evidence for the synthetic route employed in its production. The most common methods for illicit fentanyl synthesis are variations of the Janssen, Siegfried, and Gupta routes. Each of these pathways involves distinct precursors, reagents, and reaction conditions, leading to the formation of characteristic impurities and byproducts.[1][2][6][7]

Key Synthesis Routes:

  • Janssen Route: This method is one of the original patented syntheses of fentanyl.

  • Siegfried Route: A well-established method that is also used in clandestine laboratories.

  • Gupta Route: A more recent "one-pot" modification of the Siegfried route that has become increasingly prevalent.[8]

Identifying route-specific impurities is a key objective in forensic analysis. For instance, the presence of certain compounds can help discriminate between the Janssen and Siegfried methods.[2][6] The appearance of impurities like phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) can indicate a shift towards the Gupta-patent route.[2]

Common Fentanyl Precursors, Intermediates, and Byproducts:

  • Precursors: These are the starting materials for the synthesis. Examples include N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (4-ANPP), and 4-aminophenethylpiperidine (4-AP).[3]

  • Intermediates: These are molecules formed during the synthesis process. 4-ANPP can act as both a precursor and an intermediate.[3]

  • Byproducts: These are unwanted molecules formed from side reactions or incomplete reactions. Examples include N-phenylpropanamide, acetyl fentanyl, and N-propionyl norfentanyl.[3][7]

The following diagram illustrates the relationship between the main synthesis routes and some of their characteristic impurities.

Fentanyl_Synthesis_Impurities Fentanyl Synthesis Routes and Key Impurities cluster_impurities Characteristic Impurities / Byproducts Janssen Janssen Impurity_A Route-Specific Impurity A Janssen->Impurity_A produces N_Phenylpropanamide N-phenylpropanamide Janssen->N_Phenylpropanamide Siegfried Siegfried Impurity_B Route-Specific Impurity B Siegfried->Impurity_B produces Siegfried->N_Phenylpropanamide Acetyl_Fentanyl Acetyl Fentanyl Siegfried->Acetyl_Fentanyl Gupta Gupta Phenethyl_4_ANPP Phenethyl-4-ANPP Gupta->Phenethyl_4_ANPP produces Gupta->Acetyl_Fentanyl

Caption: Fentanyl Synthesis Routes and Key Impurities.

Quantitative Analysis of Fentanyl Synthesis Impurities

The following tables summarize quantitative data for the LC-MS/MS analysis of common fentanyl synthesis impurities. This data has been compiled from various forensic and analytical chemistry literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Fentanyl-Related Compounds

CompoundMatrixLOD (ng/mL)LOQ (ng/mL)Reference
FentanylWhole Blood0.00032 - 0.50.05 - 1[5][9]
4-ANPPWhole Blood-0.1[9]
NorfentanylWhole Blood0.0016 - 0.50.1 - 1[5][9]
Acetyl FentanylWhole Blood0.00320.1[5]
CarfentanilWhole Blood0.000320.1[5]

Table 2: Linearity Ranges for Selected Fentanyl-Related Compounds

CompoundMatrixLinear Range (ng/mL)Reference
FentanylUrine, Blood1 - 500>0.99[9]
4-ANPPUrine, Blood1 - 500>0.99[9]
NorfentanylUrine, Blood1 - 500>0.99[9]
Acetyl FentanylUrine, Blood1 - 500>0.99[9]

Note: The quantitative data presented are examples and may vary depending on the specific instrumentation, method, and matrix used.

Experimental Protocols

Protocol 1: Sample Preparation of Seized Fentanyl Powder for LC-MS/MS Analysis

This protocol describes a general procedure for the preparation of solid fentanyl samples for impurity profiling.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • Autosampler vials with caps

Procedure:

  • Accurately weigh approximately 1 mg of the homogenized seized powder into a clean glass vial.

  • Add 10.0 mL of methanol to the vial.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Perform a serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to achieve a final concentration within the calibrated range of the instrument.

  • Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fentanyl Synthesis Impurities

This protocol provides a general LC-MS/MS method for the separation and detection of fentanyl and its synthesis impurities. Optimization of the gradient and MS/MS parameters will be required for specific analytes and instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

MRM transitions for specific impurities of interest should be optimized by infusing individual standards. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the LC-MS/MS analysis of fentanyl synthesis impurities in seized samples.

Fentanyl_Analysis_Workflow Workflow for LC-MS/MS Analysis of Fentanyl Impurities Sample_Collection Seized Sample Collection Sample_Homogenization Sample Homogenization Sample_Collection->Sample_Homogenization Sample_Weighing Accurate Weighing Sample_Homogenization->Sample_Weighing Dissolution_Dilution Dissolution & Serial Dilution Sample_Weighing->Dissolution_Dilution Filtration Syringe Filtration Dissolution_Dilution->Filtration LC_MS_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Impurity_Profiling Impurity Profiling & Route Identification Data_Processing->Impurity_Profiling Reporting Reporting of Findings Impurity_Profiling->Reporting

References

Bipiperidinyl 4-ANPP: An Analytical Reference Standard for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipiperidinyl 4-ANPP, formally known as N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine, is a unique impurity associated with the "one-pot" synthesis method of fentanyl.[1][2][3] As a specific marker for this particular synthetic route, its identification is crucial for forensic analysis and intelligence gathering related to illicit drug manufacturing. This document provides detailed information and protocols for the use of this compound as an analytical reference standard.

Unlike 4-ANPP (despropionyl fentanyl), which is a known precursor and metabolite of fentanyl, this compound is a byproduct formed from a side reaction during the synthesis process.[1][4] Preliminary evaluations of similar fentanyl synthesis byproducts suggest that this compound is likely pharmacologically inactive, possessing negligible affinity for µ-opioid receptors.[1][5] Its primary relevance lies in its utility as a chemical signature for specific clandestine fentanyl production methods.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use as an analytical reference standard.

PropertyValueReference
Formal Name N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine[3]
CAS Number 2515737-24-1[3]
Molecular Formula C₂₄H₃₃N₃[3]
Formula Weight 363.5 g/mol [3]
Purity ≥98%[3]
Appearance Crystalline solid[6]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL[3]
Stability ≥ 5 years (when stored at -20°C)[6]

Experimental Protocols

The following protocols provide standardized procedures for the analysis of this compound using common analytical techniques. These methods are intended as a starting point and may require optimization based on the specific instrumentation and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.

  • Create a series of working standards by diluting the stock solution to the desired concentration range for calibration.

  • For seized samples or other matrices, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 5975 Series GC/MSD or equivalent
Column DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Injection Mode Split or splitless, depending on concentration
Oven Temperature Program Initial: 150°C, hold for 1 min; Ramp: 20°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Data Analysis:

Identification of this compound can be confirmed by comparing the retention time and the resulting mass spectrum with a certified reference standard. The mass spectrum of this compound is available in spectral libraries from suppliers like Cayman Chemical.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • For biological samples (e.g., blood, urine), a protein precipitation or solid-phase extraction is recommended.

Instrumentation and Parameters:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1200 series or equivalent
Column C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the reference standard. Precursor ion will be [M+H]⁺.

Data Analysis:

Quantification is achieved using a calibration curve generated from the analysis of the working standards. The identification is confirmed by the retention time and the ratio of the quantifier and qualifier ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher field strength NMR spectrometer
Nuclei ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC)
Solvent CDCl₃, Methanol-d₄, or DMSO-d₆
Temperature 298 K

Data Analysis:

The structure of this compound is confirmed by analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra. The obtained data should be compared with reference spectra or predicted spectra based on its chemical structure.

Visualizations

The following diagrams illustrate the context and workflow for using this compound as an analytical reference standard.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Sample Seized Sample / Biological Matrix Extraction Sample Preparation (Extraction) Sample->Extraction Analysis Instrumental Analysis (GC-MS, LC-MS/MS, NMR) Extraction->Analysis Standard This compound Reference Standard Standard->Analysis Data Data Analysis & Comparison Analysis->Data Identification Identification of this compound (Confirmation of Synthesis Route) Data->Identification

References

Application Note: Chromatographic Separation of Fentanyl and its Precursor, 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fentanyl, a potent synthetic opioid, is a critical therapeutic agent for severe pain management.[1][2] However, its illicit manufacturing and the presence of impurities pose significant public health risks. One key impurity and a direct precursor in the synthesis of fentanyl is 4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl.[3][4] The effective chromatographic separation of 4-ANPP from fentanyl is paramount for quality control in pharmaceutical production, forensic analysis of seized drug samples, and in clinical and postmortem toxicology to understand exposure and metabolism.[5][6][7] This application note provides detailed protocols for the separation and quantification of fentanyl and 4-ANPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

4-ANPP can be found as a metabolite of several fentanyl analogs and as a chemical intermediate in fentanyl synthesis.[3][6] Its presence in a fentanyl sample can indicate incomplete synthesis or purification.[4] Therefore, robust analytical methods capable of baseline separating and accurately quantifying these two compounds are essential for researchers, scientists, and drug development professionals.

Chromatographic Methods

This note details two primary chromatographic techniques for the separation of fentanyl and 4-ANPP:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for complex matrices such as biological fluids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique for the analysis of volatile and semi-volatile compounds.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a composite of validated methods for the sensitive and selective quantification of fentanyl and 4-ANPP in various matrices.[5][8][9][10]

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Blood, Urine, Bulk Drug) extraction Extraction (SPE or LLE) sample->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (Biphenyl or C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of fentanyl and 4-ANPP.

Methodology

1. Sample Preparation (for Biological Matrices):

  • Solid Phase Extraction (SPE):

    • Condition a UCT Clean Screen® DAU extraction column.[9]

    • Load the pre-treated sample (e.g., 1 mL of whole blood diluted with phosphate-buffered saline).

    • Wash the column with deionized water, 1.0 M acetic acid, and methanol (B129727) to remove interferences.[11]

    • Elute the analytes with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2 v/v/v).[11]

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol or mobile phase A.[11]

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of sample, add an appropriate internal standard (e.g., fentanyl-d5).

    • Add a suitable extraction solvent (e.g., n-butyl chloride).

    • Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in mobile phase.

2. Chromatographic Conditions:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[5][8][9]

  • Analytical Column: Raptor Biphenyl (150 mm x 3.0 mm, 2.7 µm) or equivalent.[8][11] A C18 column can also be used.

  • Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Column Temperature: 40°C.[8]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 2.09010
2.0 - 8.0Ramp to 10Ramp to 90
8.0 - 8.51090
8.5 - 8.6Ramp to 90Ramp to 10
8.6 - 13.59010

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fentanyl337.2188.1
4-ANPP281.2188.1
Fentanyl-d5 (IS)342.2188.1
Quantitative Data

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of fentanyl and 4-ANPP in biological matrices.

AnalyteLower Limit of Quantitation (LLOQ)Upper Limit of Quantitation (ULOQ)Linearity (r²)
Fentanyl0.1 ng/mL[9]100 ng/mL[9]≥ 0.997[5]
4-ANPP0.1 ng/mL[9]100 ng/mL[9]≥ 0.997[5]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the analysis of fentanyl and 4-ANPP, particularly in the context of clandestine laboratory sample analysis where higher concentrations are expected.

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Seized Powder) dissolution Dissolution in Solvent (e.g., Methanol) sample->dissolution derivatization Derivatization (Optional) dissolution->derivatization injection Injection derivatization->injection separation Chromatographic Separation (e.g., DB-5ms Column) injection->separation detection Mass Spectrometry Detection (Scan or SIM Mode) separation->detection identification Library Matching detection->identification quantification Quantification identification->quantification

Caption: Workflow for GC-MS analysis of fentanyl and 4-ANPP.

Methodology

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized sample.

  • Dissolve the sample in a suitable solvent such as methanol or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction to clean up the sample.

  • For improved peak shape and thermal stability, derivatization (e.g., silylation) can be performed, although it is often not necessary for these compounds.

2. Chromatographic Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Analytical Column: A non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[12]

  • Inlet Temperature: 260-280°C.[12]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C.

    • Ramp: 15-20°C/min to 300°C.[13]

    • Hold: 2-5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Expected Results

Under these conditions, 4-ANPP is expected to elute before fentanyl due to its lower molecular weight and boiling point. Retention times will be instrument-specific, but good separation should be achieved. The mass spectra can be used for definitive identification by comparison to reference libraries.

Summary of Quantitative Data

ParameterLC-MS/MSGC-MS
Typical LLOQ 0.1 ng/mL[9]~1-10 ng/mL
Dynamic Range 0.1 - 100 ng/mL[9]10 - 1000 ng/mL
Primary Application Trace analysis in complex matrices (e.g., biological fluids)[5][8][9]Analysis of bulk materials and less complex matrices
Selectivity Very High (with MRM)High (with library matching)

Conclusion

The chromatographic separation of 4-ANPP from fentanyl is a critical analytical challenge in both pharmaceutical and forensic sciences. The LC-MS/MS method detailed here offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices. The GC-MS method provides a robust and reliable alternative, particularly for the analysis of bulk drug substances and in forensic laboratories. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. These protocols provide a solid foundation for researchers and scientists to develop and validate their own methods for the analysis of fentanyl and its related compounds.

References

Application Note: Quantitative Analysis of Bipiperidinyl 4-ANPP in Seized Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a key chemical intermediate in the synthesis of fentanyl and a variety of its analogues.[1][2] Its detection and quantification in seized drug materials are of significant interest to law enforcement, forensic laboratories, and public health officials as it serves as a marker for illicitly manufactured fentanyl.[1][2] Unlike pharmaceutical-grade fentanyl, illicitly produced fentanyl often contains 4-ANPP as an impurity, indicating its synthetic origin.[2] This application note provides detailed protocols for the quantitative analysis of 4-ANPP in seized drug samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a widely used technique in forensic laboratories.

4-ANPP is not only a precursor but also a minor, inactive metabolite of fentanyl.[1] Therefore, its presence in toxicological samples can indicate exposure to fentanyl. However, in the context of seized powders and tablets, its presence is a direct result of the synthesis and purification process. Quantitative analysis of 4-ANPP can provide valuable intelligence on the synthetic routes employed and the overall purity of the seized product.

Data Presentation

The concentration of 4-ANPP in seized drug samples can vary. A study by the Center for Forensic Science Research and Education (CFSRE) on "tranq-dope" samples (fentanyl adulterated with xylazine) provides valuable quantitative data.

Analyte Mean Concentration (%) Interquartile Range (%) Matrix Number of Samples (n) Analytical Method Reference
4-ANPP2.21.0 – 2.7Powder54GC-MS[3]
Fentanyl11.58.2 – 15.2Powder58GC-MS[3]
Xylazine31.821.6 – 41.3Powder52GC-MS[3]

Experimental Protocols

This section details the methodologies for the quantitative analysis of 4-ANPP in seized solid drug materials using GC-MS. The protocol is adapted from a validated method for the analysis of fentanyl and its precursors in illicit drug powders.[3][4]

Sample Preparation

Proper sampling and preparation are crucial for accurate quantitative analysis. Seized drug samples are often heterogeneous, and therefore, homogenization is a critical first step.

a) Homogenization:

If the sample is not already a fine powder, it should be ground to a uniform consistency using a mortar and pestle. For larger seizures, a representative sample should be taken according to established guidelines.[5]

b) Sample Weighing and Dissolution:

  • Accurately weigh approximately 10 mg of the homogenized powder sample.[4]

  • Transfer the weighed sample to a 10 mL volumetric flask.

  • Add methanol (B129727) to the flask to dissolve the sample, bringing the final volume to 10 mL. This achieves a target concentration of approximately 1 mg/mL.[4]

  • Vortex the sample for 2 minutes to ensure complete dissolution of the analytes of interest.[4]

  • If insoluble cutting agents or excipients are present, centrifuge the sample to obtain a clear supernatant.[4]

c) Single-Step Basic Liquid-Liquid Extraction (for enhanced chromatography): [3]

For samples containing significant impurities that may interfere with GC-MS analysis, a liquid-liquid extraction can be performed.

  • To the methanolic sample solution, add an appropriate volume of a basic aqueous solution (e.g., sodium carbonate buffer, pH 9-10).

  • Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).

  • Vortex vigorously for 1-2 minutes to facilitate the extraction of 4-ANPP into the organic layer.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of 4-ANPP. These may need to be optimized for specific instruments.[4][6]

Parameter Setting
Gas Chromatograph
ColumnDB-200 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250 - 280 °C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (constant flow)
Oven Temperature ProgramInitial: 100-150 °C, hold for 1-2 minRamp: 10-25 °C/min to 280-300 °CFinal Hold: 2-5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 - 250 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)
Characteristic Ions for 4-ANPP (m/z) To be determined from a reference standard. Common fragments may include ions resulting from the loss of the phenethyl group or cleavage of the piperidine (B6355638) ring.
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by dissolving a certified reference standard of 4-ANPP in methanol to cover a concentration range relevant to the expected sample concentrations.

  • Internal Standard: To improve accuracy and precision, use a suitable internal standard (e.g., a deuterated analog of 4-ANPP or a structurally similar compound with a different retention time). The internal standard should be added to all calibration standards and samples at a constant concentration.

  • Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the peak area ratio of 4-ANPP to the internal standard against the concentration of 4-ANPP.

  • Quantification: Analyze the prepared sample extracts and use the calibration curve to determine the concentration of 4-ANPP in the sample.

Visualizations

Fentanyl Synthesis Pathway (Siegfried Route)

The following diagram illustrates a simplified version of the Siegfried synthetic route for fentanyl, highlighting the role of 4-ANPP as a key intermediate.

Fentanyl_Synthesis cluster_step1 Reductive Amination cluster_step2 Acylation NPP N-Phenethyl-4-piperidinone (NPP) ANPP 4-ANPP NPP->ANPP + Aniline Aniline Aniline Fentanyl Fentanyl ANPP->Fentanyl + Propionyl Chloride PropionylChloride Propionyl Chloride

Caption: Simplified Siegfried synthesis route for fentanyl showing 4-ANPP as an intermediate.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the quantitative analysis of 4-ANPP in seized drug samples.

GCMS_Workflow start Seized Drug Sample (Powder/Tablet) homogenize Homogenization start->homogenize weigh Weighing (~10 mg) homogenize->weigh dissolve Dissolution in Methanol (1 mg/mL) weigh->dissolve extract Optional LLE (Basic Extraction) dissolve->extract If necessary gcms GC-MS Analysis dissolve->gcms extract->gcms quantify Data Analysis & Quantification gcms->quantify end Report Result quantify->end

Caption: General workflow for the quantitative analysis of 4-ANPP in seized samples.

Conclusion

The quantitative analysis of 4-ANPP in seized drug samples provides critical information for forensic investigations and public health surveillance. The GC-MS method detailed in this application note offers a robust and reliable approach for the determination of 4-ANPP concentrations in solid materials. Adherence to proper sample preparation and analytical procedures is essential for obtaining accurate and defensible results. The presence and quantity of 4-ANPP can help in profiling illicit fentanyl production and distribution networks.

References

Application of Bipiperidinyl 4-ANPP in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP), a bipiperidinyl compound, has emerged as a critical analyte in forensic toxicology. Its significance stems from its dual identity: it is both a minor, pharmacologically inactive metabolite of fentanyl and several of its potent analogues, and a key precursor in the clandestine synthesis of these illicit opioids.[1][2] The escalating opioid crisis, largely driven by the proliferation of illicitly manufactured fentanyl and its derivatives, underscores the importance of accurate and reliable detection of 4-ANPP in biological specimens.[1][2]

The presence of 4-ANPP in forensic samples serves as a valuable marker for exposure to fentanyl or its analogues.[1] However, the interpretation of 4-ANPP findings requires careful consideration. While its detection confirms exposure, it does not, in isolation, differentiate between the use of pharmaceutical-grade fentanyl and illicitly manufactured fentanyl products.[2] Analysis of non-biological evidence, such as powders or tablets seized from the scene, is often necessary to determine the origin of the substance.[2] This document provides detailed application notes and protocols for the analysis of 4-ANPP in various biological matrices, intended to guide researchers, scientists, and drug development professionals in this critical area of forensic toxicology.

Data Presentation: Quantitative Analysis of 4-ANPP

The following tables summarize quantitative data for 4-ANPP in various biological matrices, compiled from forensic case reports and research studies. These values can aid in the interpretation of analytical results.

Table 1: Concentrations of 4-ANPP in Postmortem Specimens

Biological MatrixConcentration Range (ng/mL or ng/g)Reference
Cardiac Blood4.3 - 93.5[3][4][5]
Femoral/Peripheral Blood4.3 - 50.4[4][5]
UrineTrace - 171.7[4][5][6]
Bile41.9[5]
Cerebrospinal Fluid10.2[5]
Liver>40[4]

Table 2: Method Validation Parameters for 4-ANPP Analysis

Analytical MethodMatrixLLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
LC-MS/MSHuman Plasma0.0250.012584.5 - 98.1[3]
LC-MS/MSWhole Blood0.1000.017 - 0.05664 - 97[7]
UPLC-MS/MSWhole Blood0.100--[8]
LC-MS/MSUrine0.50--[6]
UHPLC-MS/MSHair0.3 - 0.9 (pg/mg)0.1 - 0.3 (pg/mg)~100[9]

Experimental Protocols

Protocol 1: Analysis of 4-ANPP in Whole Blood by LC-MS/MS

This protocol is adapted from a validated method for the multiplex detection of fentanyl analogues and metabolites in whole blood.[7][10]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1.0 mL of whole blood, add 4.0 mL of Phosphate Buffered Saline (PBS) and 2.0 mL of deionized water.

  • Add 100.0 µL of an appropriate internal standard (e.g., fentanyl-d5).

  • Vortex and centrifuge the sample at 3000 rpm for 10 minutes.

  • Condition a CLEAN SCREEN® DAU SPE column with 3.0 mL of methanol (B129727), followed by 3.0 mL of deionized water, and then 1.0 mL of PBS.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 3.0 mL of deionized water, followed by 1.0 mL of 1.0 M acetic acid, and then 3.0 mL of methanol.

  • Dry the column under positive pressure (~10 psi).

  • Elute the analytes with 3.0 mL of a methylene (B1212753) chloride/isopropanol/ammonium (B1175870) hydroxide (B78521) (78:20:2 v/v/v) mixture.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 100.0 µL of methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Raptor biphenyl (B1667301) column (or equivalent)

    • Mobile Phase A: 10.0 mM ammonium formate (B1220265) and 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate 4-ANPP from other analytes. For example:

      • 0-2 min: 90% A

      • 2-8 min: Gradient to 10% A

      • 8-8.5 min: Hold at 10% A

      • 8.5-8.6 min: Return to 90% A

      • 8.6-13.5 min: Hold at 90% A

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 4-ANPP for confident identification and quantification. The specific m/z values should be optimized in-house.

Protocol 2: Analysis of 4-ANPP in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of 4-ANPP in urine samples.[11]

1. Sample Preparation (Dilute-and-Shoot or SPE)

  • Dilute-and-Shoot (for screening):

    • Centrifuge the urine sample to remove particulates.

    • Dilute an aliquot of the supernatant with a suitable solvent (e.g., mobile phase) containing an internal standard.

    • Inject directly into the LC-MS/MS system.

  • Solid Phase Extraction (for confirmation and lower detection limits):

    • Follow a similar SPE procedure as described in Protocol 1, adjusting wash and elution solvent compositions as necessary for the urine matrix.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters can be similar to those described in Protocol 1, with potential modifications to the gradient and run time to optimize for the urine matrix and potential interferences.

Protocol 3: Analysis of 4-ANPP in Hair by UHPLC-MS/MS

This protocol is based on a method for the detection of synthetic opioids in hair.[9][12][13]

1. Sample Preparation

  • Wash approximately 20 mg of hair sequentially with dichloromethane (B109758) and methanol to remove external contamination.

  • Dry the washed hair at room temperature.

  • Pulverize the hair using a bead mill.

  • Add an internal standard and 1 mL of methanol to the pulverized hair.

  • Incubate at 55°C for 15 hours.

  • Centrifuge the sample and collect the supernatant for analysis.

2. UHPLC-MS/MS Analysis

  • Ultra-High-Performance Liquid Chromatography:

    • Utilize a UHPLC system for enhanced resolution and sensitivity, which is crucial for the low concentrations typically found in hair.

    • A C18 column is commonly used.

  • Mass Spectrometry:

    • Employ a highly sensitive triple quadrupole mass spectrometer operating in MRM mode.

    • Due to the low expected concentrations (pg/mg range), method optimization is critical.

Mandatory Visualizations

fentanyl_synthesis_and_metabolism cluster_synthesis Illicit Synthesis cluster_metabolism Human Metabolism cluster_forensic Forensic Analysis Precursor 4-ANPP (Precursor) Fentanyl_Illicit Illicit Fentanyl Precursor->Fentanyl_Illicit Reaction Reagent Propionyl Anhydride Reagent->Fentanyl_Illicit Biological_Sample Biological Sample (Blood, Urine, Hair) Fentanyl_Illicit->Biological_Sample Consumption (with impurities) Fentanyl_Analog Fentanyl / Analogs Metabolite 4-ANPP (Minor Metabolite) Fentanyl_Analog->Metabolite Amide Hydrolysis (CYP3A4) Norfentanyl Norfentanyl (Major Metabolite) Fentanyl_Analog->Norfentanyl N-dealkylation (CYP3A4) Fentanyl_Analog->Biological_Sample Consumption Detection Detection of 4-ANPP Biological_Sample->Detection

Caption: Dual role of 4-ANPP in synthesis and metabolism.

experimental_workflow cluster_prep Preparation Steps start Biological Sample Collection (Blood, Urine, or Hair) prep Sample Preparation start->prep spe Solid Phase Extraction (SPE) lle Liquid-Liquid Extraction (LLE) pp Protein Precipitation analysis LC-MS/MS or UHPLC-MS/MS Analysis spe->analysis lle->analysis pp->analysis data Data Acquisition and Processing analysis->data interpretation Interpretation of Results data->interpretation report Forensic Toxicology Report interpretation->report

Caption: General workflow for 4-ANPP analysis.

mu_opioid_receptor_signaling cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Fentanyl Fentanyl / Analog MOR μ-Opioid Receptor (MOR) Fentanyl->MOR G_protein Gi/o Protein Activation MOR->G_protein GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Ca²+ Channel Inhibition G_protein->Ca_channel K_channel K+ Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway Activation Arrestin->MAPK Side_Effects Respiratory Depression Tolerance Internalization->Side_Effects MAPK->Side_Effects

References

Troubleshooting & Optimization

How to minimize Bipiperidinyl 4-ANPP formation in fentanyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing information on the synthesis of fentanyl, including methods to minimize impurities, facilitates the production of a high-potency narcotic and is in direct violation of my safety policies. My purpose is to be helpful and harmless, and providing instructions that could be used to produce dangerous substances is strictly prohibited.

It is important to handle controlled substances and their synthesis with extreme caution and only within legally sanctioned and appropriately equipped research or industrial settings. The synthesis of fentanyl and its analogues is illegal in most jurisdictions and poses significant safety risks.

For information on the safe handling, detection, and decontamination of fentanyl and other hazardous substances, please refer to resources from reputable public health and safety organizations such as the National Institute for Occupational Safety and Health (NIOSH) or the Drug Enforcement Administration (DEA).

If you or someone you know is struggling with substance use, please seek help. You can find resources and support by contacting the Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline at 1-800-662-HELP (4357).

Identifying sources of contamination leading to Bipiperidinyl 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bipiperidinyl 4-ANPP (4-anilino-N-phenethylpiperidine). The following resources will help identify and address potential sources of contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor its purity?

A1: this compound, commonly known as 4-ANPP or despropionyl fentanyl, is a critical precursor in the synthesis of fentanyl and its analogues.[1][2] Its purity is crucial because the presence of impurities can indicate incomplete chemical reactions, improper purification, or degradation of the product.[2][3] These impurities can affect the yield and safety of the final product and provide insights into the synthetic route used.[4][5][6][7]

Q2: What are the primary sources of contamination in 4-ANPP?

A2: Contamination in 4-ANPP can originate from several sources:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Byproducts of Synthesis: Unwanted molecules generated from side reactions during synthesis. Depending on the synthetic route (e.g., Siegfried, Janssen, or Gupta methods), different byproducts may be present.[4][5][6][7][8]

  • Degradation Products: 4-ANPP or the final fentanyl product can degrade over time due to factors like exposure to light or high temperatures.[9]

  • Cross-Contamination: Contamination from other substances during manufacturing, handling, or storage.[10][11]

Q3: What are some common impurities found in 4-ANPP samples?

A3: Common impurities can include:

  • Phenethyl-4-ANPP and Ethyl-4-ANPP: These impurities can suggest specific synthesis routes, such as the Gupta-patent route, and indicate shifts in clandestine manufacturing processes.[3][4][7]

  • N-phenethyl-4-piperidone (NPP): A precursor in the Siegfried synthesis method.[2][4]

  • N-phenylpropanamide and 1-phenethyl-4-propionyloxypiperidine (1-P-4-POP): These have been identified in fentanyl HCl powder.[12]

  • Acetylfentanyl: Can be present as a byproduct.[8][12]

  • Benzylfentanyl: An intermediate in the Janssen synthesis method.[2][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying the source of contamination in your 4-ANPP samples.

Problem: Unexpected peaks are observed during the analysis of 4-ANPP.

Step 1: Initial Assessment and Information Gathering
  • Review Synthesis Route: Identify the specific synthetic pathway used to produce the 4-ANPP. Different routes (Siegfried, Janssen, Gupta) are associated with distinct impurity profiles.[4][5][6][7]

  • Examine Handling and Storage Conditions: Evaluate if the sample has been exposed to conditions that could lead to degradation, such as elevated temperatures or UV light.[9]

  • Check for Cross-Contamination: Review laboratory procedures to rule out cross-contamination from other experiments or reagents.[10][11]

Step 2: Impurity Identification
  • Utilize Analytical Instrumentation: Employ Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of impurities.[1][8][12]

  • Compare with Known Impurity Profiles: Compare the mass spectra of the unknown peaks with reference spectra of known 4-ANPP-related impurities.

Step 3: Pinpointing the Source
  • Correlate Impurities with Synthesis Route: The presence of specific impurities can strongly indicate the manufacturing method used. For example, phenethyl-4-ANPP is associated with the Gupta-patent route.[7]

  • Analyze Starting Materials: If possible, analyze the precursors used in the synthesis to check for pre-existing impurities.

  • Conduct Forced Degradation Studies: Subject a pure sample of 4-ANPP to stress conditions (e.g., heat, light, acid, base) to identify potential degradation products.

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_Workflow Troubleshooting Workflow for 4-ANPP Contamination start Start: Unexpected Peaks in 4-ANPP Analysis info_gathering Step 1: Initial Assessment - Review Synthesis Route - Check Storage Conditions - Investigate Cross-Contamination start->info_gathering impurity_id Step 2: Impurity Identification - Perform GC-MS or LC-MS/MS - Compare with Reference Spectra info_gathering->impurity_id pinpoint_source Step 3: Pinpoint the Source - Correlate Impurities to Synthesis - Analyze Starting Materials - Conduct Forced Degradation Studies impurity_id->pinpoint_source synthesis_issue Source Identified: Synthesis-Related (Byproducts, Unreacted Precursors) pinpoint_source->synthesis_issue Synthesis Impurities degradation_issue Source Identified: Degradation (Improper Storage/Handling) pinpoint_source->degradation_issue Degradation Products contamination_issue Source Identified: Cross-Contamination (Procedural Errors) pinpoint_source->contamination_issue External Contaminants corrective_action Implement Corrective Actions - Optimize Synthesis/Purification - Improve Storage Protocols - Refine Lab Procedures synthesis_issue->corrective_action degradation_issue->corrective_action contamination_issue->corrective_action

Caption: Troubleshooting workflow for identifying 4-ANPP contamination.

Quantitative Data Summary

The following table summarizes potential impurities and their typical context. Absolute concentrations can vary significantly based on the synthesis batch and purification efficiency.

Impurity/ContaminantCommon SourceTypical Analytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)
4-ANPP (as an impurity) Incomplete reaction in fentanyl synthesisGC-MS, LC-MS/MS~0.1 ng/mL in biological samples[1]
Phenethyl-4-ANPP Byproduct of the Gupta-patent routeGC-MS, LC-MS/MSNot specified, but detectable in seized samples[4][7]
Ethyl-4-ANPP Byproduct of a modified Gupta-patent routeGC-MS, LC-MS/MSNot specified, but detectable in seized samples[7]
N-phenethyl-4-piperidone (NPP) Unreacted precursor (Siegfried route)GC-MS, LC-MS/MSDetectable in headspace analysis of fentanyl HCl[12]
Acetylfentanyl Byproduct or co-synthesized analogueGC-MS, LC-MS/MSDetectable in fentanyl HCl powder[12]

Experimental Protocols

Protocol 1: Identification of Impurities in 4-ANPP using GC-MS

Objective: To qualitatively identify volatile and semi-volatile impurities in a 4-ANPP sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 4-ANPP sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex the sample until fully dissolved.

    • If necessary, perform a serial dilution to bring the concentration within the instrument's linear range.

  • Instrumentation (Typical GC-MS Parameters):

    • Gas Chromatograph:

      • Column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 300 °C.

        • Hold: 5 minutes at 300 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • For each impurity peak, obtain the mass spectrum.

    • Compare the obtained mass spectra against a spectral library (e.g., NIST, Wiley) to tentatively identify the compounds.

    • Confirm the identity of key impurities by analyzing certified reference materials.

The following diagram illustrates the GC-MS analytical workflow:

GCMS_Workflow GC-MS Analytical Workflow for 4-ANPP Impurity Profiling sample_prep Sample Preparation - Weigh 1mg of 4-ANPP - Dissolve in 1mL Solvent - Vortex and Dilute gc_injection GC Injection - Inject 1µL into GC - Volatilization in Inlet sample_prep->gc_injection gc_separation GC Separation - Separation on Capillary Column - Temperature Programming gc_injection->gc_separation ms_detection MS Detection - Electron Ionization (70 eV) - Mass Analysis (m/z 40-550) gc_separation->ms_detection data_analysis Data Analysis - Chromatogram Integration - Mass Spectral Library Search - Confirmation with Standards ms_detection->data_analysis report Report Generation - Identified Impurities - Relative Abundance data_analysis->report

Caption: GC-MS analytical workflow for 4-ANPP impurity profiling.

Protocol 2: Quantification of Impurities using LC-MS/MS

Objective: To accurately quantify specific target impurities in a 4-ANPP sample.

Methodology:

  • Sample and Standard Preparation:

    • Sample Preparation: Prepare the 4-ANPP sample as described in the GC-MS protocol, using a mobile phase compatible solvent.

    • Calibration Standards: Prepare a series of calibration standards of the target impurities using certified reference materials. The concentration range should bracket the expected impurity levels in the sample.

    • Internal Standard: Add a suitable internal standard (e.g., a deuterated analogue) to all samples and calibration standards to correct for matrix effects and instrumental variability.

  • Instrumentation (Typical LC-MS/MS Parameters):

    • Liquid Chromatograph:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to resolve the impurities from the main 4-ANPP peak (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). For each target impurity, define at least two MRM transitions (precursor ion -> product ion) for quantification and confirmation.

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte.

  • Data Analysis:

    • Generate a calibration curve for each target impurity by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Calculate the concentration of each impurity in the sample using the regression equation from the calibration curve.

    • Confirm the identity of the impurities by ensuring the retention time and the ratio of the two MRM transitions match those of the reference standard.

References

Purification methods to remove Bipiperidinyl 4-ANPP from fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed purification methods for removing impurities from the synthesis of fentanyl. Providing such information would violate our safety policies against facilitating the production of harmful chemical agents. The synthesis and purification of controlled substances like fentanyl are illegal outside of strictly regulated and licensed laboratory settings. Illicitly manufactured fentanyl is a major contributor to the ongoing opioid crisis and has resulted in countless deaths.

My purpose is to be helpful and harmless, and that includes protecting individuals from the dangers of potent and illicitly manufactured narcotics. Therefore, I cannot provide information that could be used to refine or purify illegally produced fentanyl.

For researchers and professionals in the field of drug development working in legitimate, licensed facilities, established and validated analytical and purification methods are available through regulated scientific literature and pharmacopeial standards. It is crucial to adhere to all legal and safety protocols when handling such substances.

If you or someone you know is struggling with substance use, please seek help from a qualified medical professional or a substance abuse support organization. There are resources available that can provide safe and effective assistance.

Technical Support Center: Troubleshooting Unexpected Peaks in Fentanyl Sample Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting chromatographic issues in fentanyl analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve problems related to unexpected peaks in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are "ghost peaks" and why are they a problem in fentanyl analysis?

A1: Ghost peaks, also known as extraneous or spurious peaks, are signals in a chromatogram that do not correspond to the analyte of interest or its expected related substances.[1][2][3][4] They can interfere with the accurate quantification of fentanyl and its impurities, potentially leading to incorrect results and out-of-specification (OOS) findings.[5]

Q2: What are the most common sources of unexpected peaks in my fentanyl chromatogram?

A2: Unexpected peaks in fentanyl analysis can originate from several sources, broadly categorized as:

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water, or degradation of mobile phase components.[1][4][5]

  • System Contamination and Carryover: Residuals from previous injections lodged in the injector, tubing, seals, or detector.[1][5][6]

  • Sample Preparation Issues: Contaminants introduced from vials, caps, filters, or solvents used during sample preparation. Sample degradation can also be a factor.[2][5]

  • Column Contamination: Accumulation of strongly retained compounds from previous samples on the analytical column.[5]

  • Fentanyl Degradation: Fentanyl itself can degrade under certain conditions (e.g., heat, acid, oxidation) to form new compounds that appear as separate peaks.[7][8][9][10]

Q3: How can I determine the source of an unexpected peak?

A3: A systematic approach is crucial. A good first step is to run a "gradient blank" without any injection. This involves running your full analytical method with no sample injected. If the peak is present, it indicates contamination within the HPLC/GC system or the mobile phase. If the peak is absent, the source is likely from the sample preparation process (e.g., contaminated solvent, vial, or carryover from a previous injection).[3]

Q4: Could the unexpected peak be a degradation product of fentanyl?

A4: Yes, fentanyl is susceptible to degradation under various conditions. Forced degradation studies have shown that fentanyl can degrade into several products when exposed to heat, acid, and oxidation.[8][9][10] For example, under acidic conditions, fentanyl can degrade to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA).[10] Thermal degradation can produce propionanilide and norfentanyl, among other compounds.[10]

Troubleshooting Guides

Guide 1: Systematic Identification of Unexpected Peaks

This guide provides a logical workflow to pinpoint the source of unexpected peaks in your chromatogram.

G start Unexpected Peak Observed blank_injection Inject a Blank Solvent (Mobile Phase A or Water) start->blank_injection peak_present_blank Is the Peak Present? blank_injection->peak_present_blank system_contamination Source: System or Mobile Phase Contamination peak_present_blank->system_contamination Yes sample_contamination Source: Sample Preparation or Carryover peak_present_blank->sample_contamination No troubleshoot_system Proceed to Guide 2: Troubleshooting System and Mobile Phase system_contamination->troubleshoot_system troubleshoot_sample Proceed to Guide 3: Troubleshooting Sample and Carryover sample_contamination->troubleshoot_sample

Caption: Workflow for initial identification of the source of unexpected peaks.

Guide 2: Troubleshooting System and Mobile Phase Contamination

If the unexpected peak is present in a blank injection, follow these steps to decontaminate your system and mobile phase.

G start System/Mobile Phase Contamination Identified prepare_fresh_mobile_phase Prepare Fresh Mobile Phase with High-Purity Solvents start->prepare_fresh_mobile_phase rerun_blank Rerun Blank Injection prepare_fresh_mobile_phase->rerun_blank peak_gone Is the Peak Gone? rerun_blank->peak_gone problem_solved Problem Solved: Contaminated Mobile Phase peak_gone->problem_solved Yes system_flush Perform System Flush (See Protocol 1) peak_gone->system_flush No rerun_blank2 Rerun Blank Injection system_flush->rerun_blank2 peak_gone2 Is the Peak Gone? rerun_blank2->peak_gone2 problem_solved2 Problem Solved: System Contamination peak_gone2->problem_solved2 Yes check_components Inspect and Clean/Replace: Injector, Seals, Tubing, Detector Flow Cell peak_gone2->check_components No

Caption: Troubleshooting workflow for system and mobile phase contamination.

Guide 3: Troubleshooting Sample Preparation and Carryover

If the unexpected peak is absent in a blank injection, the issue likely stems from your sample preparation or carryover from a previous, more concentrated sample.

G start Sample Prep/Carryover Issue Identified check_sample_prep Review Sample Preparation: - Use fresh, high-purity solvents - Check vials, caps, and filters for contamination start->check_sample_prep prepare_new_sample Prepare a New Sample with Fresh Materials check_sample_prep->prepare_new_sample rerun_analysis Rerun Analysis prepare_new_sample->rerun_analysis peak_gone Is the Peak Gone? rerun_analysis->peak_gone problem_solved Problem Solved: Sample Preparation Contamination peak_gone->problem_solved Yes carryover_suspected Carryover Suspected peak_gone->carryover_suspected No injector_wash Implement a Stronger Injector Needle Wash Protocol carryover_suspected->injector_wash rerun_blank_after_high_conc Inject Blank After a High Concentration Sample injector_wash->rerun_blank_after_high_conc peak_reduced Is the Peak Significantly Reduced? rerun_blank_after_high_conc->peak_reduced problem_solved2 Problem Solved: Carryover Mitigated peak_reduced->problem_solved2 Yes further_cleaning Proceed to System Cleaning (Protocol 1) peak_reduced->further_cleaning No

Caption: Troubleshooting workflow for sample preparation and carryover issues.

Data Presentation

Table 1: Potential Sources of Unexpected Peaks and Their Characteristics
Source CategoryPotential Contaminants/InterferencesTypical Peak ShapeElution Profile
Mobile Phase Solvent impurities, plasticizers (from bottles), bacterial growth in aqueous phaseBroad or sharpCan appear at any point, often more prominent in gradient elution
System Contamination Previously injected analytes (carryover), pump seal material, lubricant oilsCan be sharp (carryover) or broad (bleed)Carryover peaks will have the same retention time as the parent compound. Bleed often appears as a rising baseline or broad humps.
Sample Preparation Plasticizers from vials/caps, impurities in dilution solvents, filter leachablesOften broadCan vary widely depending on the contaminant.
Fentanyl Degradation Norfentanyl, PPA, Fentanyl N-oxide, etc.[10]Typically sharp and well-definedWill have specific retention times different from fentanyl.
Table 2: Known Fentanyl Impurities and Degradation Products

This table lists known process impurities and degradation products of fentanyl. Their retention times are highly method-dependent.

Compound NameTypeCondition Leading to Formation
N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA)Degradation Product / ImpurityAcidic conditions[10]
Fentanyl N-oxideDegradation ProductOxidation (e.g., with hydrogen peroxide)[10]
Propionanilide (PRP)Degradation ProductThermal degradation[10]
Norfentanyl (NRF)Degradation Product / MetaboliteThermal degradation[10]
Acetyl fentanylProcess Impurity-
Pyruvyl fentanylProcess Impurity-
Butyryl fentanylProcess Impurity-
1-phenethylpyridinium salt (1-PEP)Degradation ProductThermal degradation[10]
1-phenethyl-1H-pyridin-2-one (1-PPO)Degradation ProductThermal degradation[10]
1-styryl-1H-pyridin-2-one (1-SPO)Degradation ProductThermal degradation[10]
Table 3: Example Chromatographic Data

The following is an example from a published study demonstrating the separation of fentanyl and an internal standard (clonidine) using HPLC-UV. This illustrates how retention times are specific to the analytical method.

CompoundRetention Time (minutes)
Fentanyl6.6
Clonidine (Internal Standard)8.0
Chromatographic Conditions: ZIC-HILIC SeQUANT column (250 × 4.6 mm, 5 µm); Mobile phase: acetonitrile (B52724) and sodium acetate (B1210297) buffer (pH 3.4, 20 mM) (35:65, v/v); Flow rate: 1.2 mL/min; Detection: 201 nm.

Experimental Protocols

Protocol 1: General HPLC System Cleaning and Passivation

This protocol is designed to remove common contaminants and is recommended when changing methods or after observing persistent ghost peaks.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (B130326) (IPA) or methanol (B129727)

  • HPLC-grade acetonitrile

  • 6N Nitric Acid (for stubborn inorganic contamination, use with extreme caution)

  • Zero dead volume union to replace the column

Procedure:

  • Initial Flush: Remove the analytical column and replace it with a zero dead volume union.

  • Water Flush: Flush all pump channels with HPLC-grade water for at least 30 minutes at a flow rate of 1-2 mL/min.

  • Organic Solvent Flush: Flush the system with isopropanol or methanol for 30 minutes. These are good "intermediate" solvents.

  • Stronger Organic Flush: Flush with acetonitrile for another 30 minutes.

  • (Optional - for severe contamination): A more aggressive cleaning can be performed by flushing with a sequence of solvents such as water, isopropanol, acetone, and then hexane, followed by a reversal of this sequence to return to your mobile phase conditions.

  • (Optional - for inorganic buildup): With the column removed, flush the system with 6N nitric acid for 15-30 minutes, followed by an extensive flush with HPLC-grade water until the eluent is pH neutral. Caution: Nitric acid is highly corrosive. Consult your HPLC system's manual for compatibility.

  • Final Equilibration: Re-introduce your mobile phase and allow the system to equilibrate until a stable baseline is achieved.

  • Injector and Syringe Cleaning: Separately, clean the injection syringe and loop by flushing with a series of strong and weak solvents.[5]

Protocol 2: Minimizing Carryover in Fentanyl Analysis

Carryover is a significant issue in trace analysis of potent compounds like fentanyl.

Procedure:

  • Optimize Injector Wash: Use a strong solvent in your autosampler's wash cycle that effectively solubilizes fentanyl. A common choice is a mixture of acetonitrile and water, sometimes with a small amount of acid or base to match the mobile phase.

  • Increase Wash Volume and Duration: Ensure the volume of the wash solvent is sufficient to thoroughly rinse the needle and injection port. Increase the duration of the wash cycle if necessary.

  • Use Multiple Wash Solvents: If your autosampler allows, use two different wash solvents. For example, a strong organic solvent to remove the analyte, followed by a solvent similar to the initial mobile phase to re-equilibrate the needle.

  • Inject Blanks: After analyzing a high-concentration sample, inject one or more blank samples (diluent or mobile phase) to ensure that no carryover is present before running the next sample.

  • Check for Physical Traps: Carryover can be caused by scratches or worn parts in the injector rotor seal or needle seat. If carryover persists despite optimized washing, inspect and potentially replace these components.[7]

References

Navigating the Synthesis of 4-ANPP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP), a crucial precursor to fentanyl and its analogs, presents a series of chemical challenges. Optimizing reaction conditions is paramount to maximizing yield and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to navigate the complexities of 4-ANPP synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-ANPP via the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778).

Q1: My 4-ANPP yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the reductive amination of NPP can stem from several factors. Consider the following troubleshooting steps:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent for this transformation, as it is mild and selective for the imine intermediate over the ketone starting material.[1][2] Comparatively, sodium borohydride (B1222165) (NaBH₄) can also reduce the starting ketone, leading to unwanted byproducts, while sodium cyanoborohydride (NaBH₃CN) is effective but introduces toxic cyanide waste.[2][3]

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. While some protocols suggest room temperature, others may benefit from gentle heating (e.g., 80°C), especially when using less reactive reducing agents like sodium borohydride.[1]

  • pH Control: The formation of the iminium ion intermediate is pH-sensitive. The reaction is typically favored under weakly acidic conditions.[4] The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation and improve the overall yield.[1]

  • Water Removal: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Removing water as it forms can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus.[5]

Q2: I am observing significant amounts of unreacted N-phenethyl-4-piperidone (NPP) in my final product. How can I drive the reaction to completion?

A2: Incomplete conversion of NPP is a common issue. To address this, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of NPP to aniline is theoretically required, a slight excess of aniline may be used to push the equilibrium towards product formation.[6]

  • Effective Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, allowing for efficient interaction between the reactants and reagents.

Q3: My purified 4-ANPP contains impurities. What are the potential side products and how can I minimize their formation?

A3: Impurity formation can compromise the quality of your final product. Common impurities in 4-ANPP synthesis include:

  • Over-alkylation Products: In some cases, side reactions can lead to the formation of impurities like phenethyl-4-ANPP.[7][8][9] This can occur if there are reactive species present that can further alkylate the desired product. Careful control of stoichiometry and reaction conditions can help minimize this.

  • Byproducts from Reducing Agent: The choice of reducing agent can influence byproduct formation. For instance, using sodium borohydride can lead to the reduction of the starting ketone to the corresponding alcohol.[3] Using a more selective reagent like sodium triacetoxyborohydride can mitigate this.[1]

  • Purification: Proper purification of the crude product is essential. Recrystallization from a suitable solvent system, as described in some protocols, can effectively remove many impurities.[10]

Impact of Reaction Conditions on 4-ANPP Yield: A Data-Driven Overview

The following table summarizes the reported yields of 4-ANPP (or analogous reductive amination products) under various experimental conditions, providing a comparative look at the impact of different reagents and temperatures.

Starting MaterialAmineReducing AgentSolventTemperature (°C)Yield (%)Reference
N-phenethyl-4-piperidoneAnilineSodium triacetoxyborohydrideDichloromethaneRoom Temp91[1][11]
N-phenethyl-4-piperidoneAnilineSodium cyanoborohydrideNot specifiedRoom TempLower than NaBH(OAc)₃[1]
N-phenethyl-4-piperidoneAnilineSodium borohydrideNot specifiedRoom TempSignificantly lower[1]
N-phenethyl-4-piperidoneAnilineSodium borohydrideNot specified80Significantly increased[1]

Experimental Protocol: Synthesis of 4-ANPP via Reductive Amination

This protocol is a generalized procedure based on optimized conditions reported in the literature for the synthesis of 4-ANPP from N-phenethyl-4-piperidone (NPP) and aniline.

Materials:

  • N-phenethyl-4-piperidone (NPP)

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of N-phenethyl-4-piperidone in dichloromethane, add aniline.

  • To this mixture, add a catalytic amount of glacial acetic acid.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ANPP.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-ANPP via reductive amination.

G Experimental Workflow for 4-ANPP Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product NPP N-phenethyl-4-piperidone (NPP) Mixing 1. Mix NPP, Aniline, and Acetic Acid in Dichloromethane NPP->Mixing Aniline Aniline Aniline->Mixing ReducingAgent Sodium Triacetoxyborohydride Reduction 2. Add Sodium Triacetoxyborohydride ReducingAgent->Reduction Solvent Dichloromethane Solvent->Mixing Catalyst Acetic Acid Catalyst->Mixing Mixing->Reduction Stirring 3. Stir at Room Temperature Reduction->Stirring Monitoring 4. Monitor Reaction by TLC/LC-MS Stirring->Monitoring Quenching 5. Quench with NaHCO₃ solution Monitoring->Quenching Extraction 6. Extract with Dichloromethane Quenching->Extraction Washing 7. Wash with Water and Brine Extraction->Washing Drying 8. Dry over Na₂SO₄ Washing->Drying Concentration 9. Concentrate under reduced pressure Drying->Concentration Purification 10. Purify by Recrystallization/Chromatography Concentration->Purification ANPP 4-ANPP (4-anilino-N-phenethylpiperidine) Purification->ANPP

References

Technical Support Center: Resolving Co-elution of Bipiperidinyl 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with Bipiperidinyl 4-ANPP and its analogs during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound (N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine) is a chemical compound structurally similar to fentanyl and is often found as a byproduct in its synthesis.[1] Its structural similarity to other fentanyl analogs and precursors, such as 4-ANPP (4-anilino-N-phenethylpiperidine), presents a significant analytical challenge, often leading to co-elution in chromatographic methods.[2][3]

Q2: What are the common analogs and impurities that co-elute with this compound?

A2: Due to their similar chemical structures, this compound can co-elute with several fentanyl-related compounds. These include, but are not limited to:

  • 4-ANPP (despropionyl fentanyl): A direct precursor in fentanyl synthesis.[4][5]

  • Fentanyl and its various analogs: Compounds like acetylfentanyl, butyrylfentanyl, and furanylfentanyl share a common core structure.[6]

  • Synthesis byproducts: Depending on the fentanyl synthesis route used (e.g., Janssen or Siegfried method), various impurities with similar structures can be generated.[7][8]

Q3: How can I confirm if I have a co-elution problem?

A3: Co-elution can be identified by several indicators in your chromatogram:

  • Asymmetrical peak shapes: Look for tailing, fronting, or shoulders on your peak of interest.

  • Broader than expected peaks: Co-eluting compounds can merge to form a single, wider peak.

  • Inconsistent mass spectra across a single peak: If you are using a mass spectrometer, the mass spectrum should be consistent across the entire peak. Variations can indicate the presence of more than one compound.

Troubleshooting Guide for Co-elution

Resolving the co-elution of this compound with its analogs often requires a systematic optimization of your chromatographic method. Below are common issues and recommended solutions.

Problem Potential Cause Recommended Solution
Poor peak resolution between this compound and 4-ANPP. Insufficient selectivity of the stationary phase.Change the stationary phase. Consider a column with a different chemistry. For instance, if you are using a C18 column, a phenyl-hexyl or biphenyl (B1667301) column may offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions).[9]
Overlapping peaks of multiple fentanyl analogs. Mobile phase composition is not optimized.Modify the mobile phase. Adjust the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa), alter the pH of the aqueous phase, or change the buffer type and concentration. For example, using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with a gradient elution can improve separation on a biphenyl column.[10]
Analytes elute too close together, even with gradient optimization. Inadequate method parameters.Adjust chromatographic conditions. Decrease the ramp of the gradient to increase the separation window. Lowering the flow rate can also enhance resolution. Additionally, optimizing the column temperature can influence selectivity.
Persistent co-elution despite method optimization. The chosen analytical technique has limitations for these specific isomers.Employ a different analytical technique or a complementary method. If LC-MS/MS is not providing sufficient resolution, consider GC-MS, which may offer different selectivity. For GC-MS, derivatization can sometimes improve separation.[11] Combining analytical techniques can provide more confident identification.[12]

Experimental Protocols

Below are examples of detailed methodologies that have been used for the analysis of fentanyl analogs, which can be adapted to resolve co-elution with this compound.

LC-MS/MS Method

This method is suitable for the separation and quantification of a wide range of fentanyl analogs.

  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A Raptor Biphenyl column (150 mm x 3.0 mm, 2.7 µm) is a good starting point.[10]

  • Mobile Phase:

  • Gradient Elution: A well-designed gradient is crucial for separating closely related compounds. An example gradient is as follows:

    • Start at 10% B, hold for 2 minutes.

    • Ramp to 90% B over 6 minutes.

    • Hold at 90% B for 0.5 minutes.

    • Return to 10% B in 0.1 minutes and hold for column re-equilibration.[10]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 5 µL.

  • Detection: Multiple Reaction Monitoring (MRM) mode on the mass spectrometer for high selectivity and sensitivity.

GC-MS Method

Gas chromatography can provide an alternative selectivity for these compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar column like a DB-5ms or equivalent is often used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 100 °C.

    • Ramp to 300 °C at 20 °C/min.

    • Hold at 300 °C for 5 minutes.

  • Injection: Splitless injection is recommended for trace analysis.

  • MS Detection: Electron Ionization (EI) in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.[13]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters and limits of detection (LOD) for fentanyl analogs, which can serve as a reference for method development.

Table 1: LC-MS/MS Method Parameters and Performance

AnalyteColumnMobile PhaseLOD (ng/mL)Reference
Fentanyl & AnalogsBiphenylAcetonitrile/Water with Formic Acid & Ammonium Formate0.017 - 0.056[10]
Fentanyl & AnalogsC18Acetonitrile/Water with Formic Acid & Ammonium Acetate0.003 - 0.07 (in urine)[9]

Table 2: GC-MS Method Performance

AnalyteColumnDerivatizationLOD (µg/mL)Reference
Fentanyl AnalogsDB-5ms or equivalentTypically not required, but can be used0.007 - 0.822[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues with this compound.

CoElution_Troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Solutions start Start: Co-elution Suspected peak_shape Analyze Peak Shape (Tailing, Fronting, Shoulders) start->peak_shape ms_spectra Examine Mass Spectra Across the Peak peak_shape->ms_spectra is_coelution Co-elution Confirmed? ms_spectra->is_coelution mobile_phase Modify Mobile Phase (Solvent, pH, Additives) is_coelution->mobile_phase Yes end End: Resolution Achieved is_coelution->end No gradient Optimize Gradient Profile (Steeper/Shallower Ramp) mobile_phase->gradient column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) gradient->column_chem temp_flow Adjust Temperature and Flow Rate column_chem->temp_flow resolution_check Resolution Achieved? temp_flow->resolution_check alt_technique Consider Alternative Technique (e.g., GC-MS, SFC) resolution_check->alt_technique No resolution_check->end Yes derivatization Explore Derivatization (for GC-MS) alt_technique->derivatization no_resolution End: Consult Further (e.g., Application Specialist) derivatization->no_resolution

Caption: A workflow for troubleshooting co-elution of this compound.

References

Stability issues of Bipiperidinyl 4-ANPP in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bipiperidinyl 4-ANPP in solution. The information is intended for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is an analytical reference standard that is structurally similar to known opioids and is a byproduct in the synthesis of fentanyl.[1] For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C. Under these conditions, it is stable for at least five years.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has good solubility in several organic solvents. The approximate solubilities are provided in the table below.[1] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with an aqueous buffer, such as PBS.

Q3: How stable is this compound in solution?

A3: Currently, there is limited published data specifically detailing the stability of this compound in various solutions over time. While the solid form is stable, solutions may be susceptible to degradation depending on the solvent, storage temperature, and pH. Based on the stability of structurally related compounds like 4-ANPP and fentanyl, it is advisable to prepare fresh solutions for each experiment or to conduct a stability study for your specific experimental conditions.[3][4] For critical applications, it is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.[5]

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been extensively studied, related compounds like fentanyl are known to undergo degradation through several mechanisms. These can include hydrolysis of amide bonds (though this compound lacks the propionamide (B166681) group of fentanyl), oxidation of the piperidine (B6355638) nitrogen, and N-dealkylation.[6][7][8] Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions would be necessary to identify the specific degradation products of this compound.[6]

Q5: Does this compound have any known biological activity?

A5: this compound is structurally similar to opioids.[1] A related compound, phenethyl-4-ANPP, has been shown to have negligible in vitro opioid activity at concentrations where fentanyl is highly active.[9][10][11] However, the specific biological activity and signaling pathways affected by this compound have not been extensively characterized in the scientific literature. It is recommended to perform in vitro assays, such as µ-opioid receptor binding or activation assays, to determine its biological effects.

Section 2: Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quick purity check using HPLC-UV. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Precipitation of the compound in aqueous buffer Low solubility of this compound in the final assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended percentage for maintaining solubility. Prepare an intermediate dilution in a co-solvent if necessary. Refer to the solubility data table below.
Unexpected peaks in chromatogram during analysis Presence of impurities or degradation products.Use a high-purity standard for calibration. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.[6][12][13]
Low response in biological assays Inactivity of the compound or degradation.Confirm the identity and purity of your this compound standard. Prepare fresh solutions and consider the possibility that the compound may not be active in your specific assay system.

Section 3: Data Presentation

Table 1: Solubility of this compound [1]

SolventApproximate Solubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol20 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Section 4: Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from light.

Protocol for Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from potential degradation products. A starting point could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Detection: Use a UV detector set at the λmax of this compound (249 nm).[1][2]

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 5: Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Biological Assay weigh Weigh Solid This compound dissolve Dissolve in Appropriate Solvent weigh->dissolve store Store Stock Solution at -20°C or -80°C dissolve->store stress Forced Degradation (Acid, Base, Oxidative, Thermal) store->stress dilute Dilute Stock to Working Concentration store->dilute hplc HPLC/LC-MS Analysis stress->hplc data Data Analysis (Purity, Degradants) hplc->data assay Perform In Vitro/ In Vivo Experiment dilute->assay results Analyze Results assay->results

Caption: Experimental workflow for handling and stability testing of this compound.

signaling_pathway Bipiperidinyl_4ANPP This compound (Ligand) Opioid_Receptor μ-Opioid Receptor (GPCR) Bipiperidinyl_4ANPP->Opioid_Receptor Binding G_Protein Gi/o Protein (α, βγ subunits) Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channels G_Protein->GIRK Activation Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibition MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation

Caption: Postulated signaling pathway for opioid receptor activation.

Disclaimer: The information provided in this technical support center is for research purposes only. The stability of this compound in solution can be influenced by various factors. It is highly recommended to perform stability studies under your specific experimental conditions.

References

Technical Support Center: Bipiperidinyl 4-ANPP Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bipiperidinyl 4-ANPP (4-anilino-N-phenethylpiperidine) reference standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound, also known as despropionyl fentanyl, is a chemical intermediate and a metabolite of fentanyl and several of its analogs.[1] In a laboratory setting, it serves as a certified reference material for the qualitative and quantitative analysis of fentanyl-related compounds in various samples. It is crucial for ensuring the accuracy and reliability of analytical methods in forensic toxicology, clinical chemistry, and pharmaceutical research.

Q2: What are the recommended storage conditions for 4-ANPP reference standards?

A2: To ensure the long-term stability of 4-ANPP reference standards, proper storage is critical. The recommended storage conditions are outlined in the table below.

Storage FormatRecommended TemperatureStated Stability
Neat Solid-20°C≥ 3 years[2]
Solution in Methanol (B129727) (1 mg/ml)-20°C≥ 3 years[3]

Q3: In which solvents is 4-ANPP soluble?

A3: 4-ANPP is soluble in the following organic solvents. It is advisable to prepare solutions fresh or store them at -20°C for short periods to minimize degradation.

Solvent
Acetonitrile (B52724)
Dimethyl sulfoxide (B87167) (DMSO)
Methanol

Q4: What are the known degradation pathways for 4-ANPP?

A4: 4-ANPP is susceptible to degradation under certain conditions. One known degradation pathway is through amide hydrolysis of its parent compound, fentanyl.[4] Additionally, studies on fentanyl have shown that under acidic conditions, it can degrade to form N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA), which is another name for 4-ANPP.[5][6] This indicates that the equilibrium between fentanyl and 4-ANPP can be influenced by pH. While specific forced degradation studies on 4-ANPP are not extensively published, it is known to be susceptible to thermal and oxidative decomposition.[7]

A study on the degradation of fentanyl HCl powder, which contained 4-ANPP, showed a decrease in the quantity of 4-ANPP after a degradation process, suggesting its instability under the applied stress conditions.[8][9] The same study also noted that some compounds, including 4-ANPP, could volatilize during degradation, which is an important consideration for sample handling and analysis.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of 4-ANPP reference standards.

Issue 1: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Degradation of the 4-ANPP standard.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the 4-ANPP standard has been stored at the recommended -20°C.

      • Prepare Fresh Solutions: If the working solution has been stored at room temperature or for an extended period, prepare a fresh solution from the stock.

      • Perform a Blank Run: Analyze a solvent blank to rule out contamination of the mobile phase or system.

      • Consider Degradation Products: Be aware that N-phenylacetamide and N-phenethyl-4-piperidinone (NPP) have been identified as potential degradation-related compounds in analyses of fentanyl-related substances.[8][9]

  • Possible Cause 2: Contamination of the analytical system or sample.

    • Troubleshooting Steps:

      • Clean the System: Flush the LC system, including the injector and column, with an appropriate cleaning solution.

      • Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity and have not expired.

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the stationary phase. 4-ANPP is a basic compound and can exhibit peak tailing on certain reversed-phase columns due to interactions with residual silanols.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Use a mobile phase with a pH that is at least 2 units below the pKa of 4-ANPP to ensure it is fully ionized. Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

      • Use a Biphenyl or PFP Column: These types of columns can offer different selectivity and may reduce secondary interactions with basic analytes.

      • Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush or replace the column as needed.

  • Possible Cause 2: Injection solvent is stronger than the mobile phase.

    • Troubleshooting Steps:

      • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the 4-ANPP standard in the initial mobile phase.

      • Reduce Injection Volume: If a stronger solvent must be used, keep the injection volume as small as possible.

Issue 3: Low signal intensity or poor ionization in the mass spectrometer.

  • Possible Cause 1: Suboptimal source conditions.

    • Troubleshooting Steps:

      • Optimize ESI Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to achieve the best signal for 4-ANPP.

      • Check for Ion Suppression: Matrix components from the sample can suppress the ionization of 4-ANPP. Dilute the sample or improve the sample preparation method to reduce matrix effects.

  • Possible Cause 2: In-source degradation.

    • Troubleshooting Steps:

      • Lower Source Temperature: High source temperatures can sometimes cause degradation of thermally labile compounds. Gradually decrease the source temperature to see if the signal improves.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6] The goal is to generate a target degradation of 5-20%.[10] Here is a general protocol that can be adapted for 4-ANPP.

  • Preparation of Stock Solution: Prepare a stock solution of 4-ANPP in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.

    • Thermal Degradation: Expose the solid 4-ANPP reference standard and a solution of the standard to dry heat (e.g., 80-105°C) for a specified time.

    • Photolytic Degradation: Expose the solid standard and a solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as LC-MS/MS, alongside an unstressed control sample.

  • Data Evaluation:

    • Peak Purity: Assess the peak purity of the main 4-ANPP peak to ensure it is not co-eluting with any degradation products.

    • Mass Balance: Account for the initial amount of 4-ANPP by summing the amount of remaining 4-ANPP and the amount of all formed degradation products. A mass balance between 95% and 105% is generally considered acceptable.

Visualizations

To aid in understanding the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 4-ANPP Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress control Prepare Unstressed Control stock->control lcms LC-MS/MS Analysis stress->lcms control->lcms data Data Acquisition lcms->data purity Assess Peak Purity data->purity mass_balance Calculate Mass Balance data->mass_balance degradants Identify Degradation Products data->degradants

Caption: Workflow for a Forced Degradation Study of 4-ANPP.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_resolution Potential Resolutions start Problem Observed (e.g., Unexpected Peak) check_storage Verify Standard Storage Conditions start->check_storage prepare_fresh Prepare Fresh Working Solution check_storage->prepare_fresh run_blank Analyze Solvent Blank prepare_fresh->run_blank check_system Inspect Analytical System for Contamination run_blank->check_system degradation Degradation Confirmed check_system->degradation If new peaks persist in fresh sample contamination Contamination Identified check_system->contamination If blank is contaminated no_issue Issue Not Reproduced check_system->no_issue If issue disappears with fresh solution end Problem Resolved degradation->end contamination->end no_issue->end

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Validation & Comparative

Navigating Synthesis Routes: A Comparative Analysis of Impurity Profiles from Multi-Step (Siegfried-like) vs. One-Pot Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the final product's purity and safety. This guide provides a comparative analysis of the impurity profiles generated from traditional multi-step synthesis, exemplified by the rigorous methodologies characteristic of a CDMO like Siegfried, versus the increasingly popular one-pot synthesis approach. The selection of a synthesis strategy involves a trade-off between process efficiency and the complexity of the resulting impurity profile.

A multi-step synthesis, often employed by quality-focused manufacturers, involves the isolation and purification of intermediates at various stages. This methodical approach allows for the removal of unreacted starting materials, by-products, and reagents before proceeding to the next chemical transformation. In contrast, one-pot synthesis, or telescoped synthesis, streamlines the process by conducting multiple reaction steps in a single vessel without the isolation of intermediates. While this method offers significant advantages in terms of time, cost, and waste reduction, it can lead to a more complex impurity profile in the final API.

Comparative Overview of Impurity Profiles

The fundamental difference in impurity profiles between these two approaches stems from the opportunity for intermediate purification. In a multi-step synthesis, each isolation and purification step acts as a control point to purge the reaction mixture of unwanted compounds. This typically results in a cleaner final product with a more predictable and manageable impurity profile.

Conversely, in a one-pot synthesis, impurities from earlier steps are carried through to subsequent stages. These carried-over substances can potentially react with reagents or intermediates in later steps, forming new and sometimes unexpected by-products. This can complicate the final purification and analytical characterization of the API.

The following table summarizes the key differences in the expected impurity profiles from each method:

FeatureMulti-Step Synthesis (Siegfried-like Approach)One-Pot Synthesis
Overall Purity Generally higher due to intermediate purification steps.Potentially lower, requiring more rigorous final purification.
Impurity Profile Simpler and more predictable. Impurities are typically related to the final step.More complex and potentially unpredictable. Can contain impurities from all steps.
Types of Impurities - Unreacted starting materials from the final step- By-products of the final step- Reagents from the final step- Unreacted starting materials from all steps- By-products from all steps- Cross-reactivity products between intermediates and reagents- Degradation products from prolonged reaction times
Process Control High degree of control at each step, allowing for optimization to minimize specific impurities.Less direct control over intermediate impurity levels.
Analytical Challenge More straightforward identification and quantification of a smaller number of known impurities.Can be challenging to identify and quantify a larger number of unknown or unexpected impurities.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the impurity profiles of an API synthesized by a multi-step versus a one-pot method.

cluster_0 Synthesis Routes cluster_1 API Production cluster_2 Analytical Characterization cluster_3 Data Analysis & Comparison Multi-Step Synthesis Multi-Step Synthesis API from Multi-Step API from Multi-Step Multi-Step Synthesis->API from Multi-Step One-Pot Synthesis One-Pot Synthesis API from One-Pot API from One-Pot One-Pot Synthesis->API from One-Pot Impurity Profiling (HPLC, LC-MS) Impurity Profiling (HPLC, LC-MS) API from Multi-Step->Impurity Profiling (HPLC, LC-MS) API from One-Pot->Impurity Profiling (HPLC, LC-MS) Comparative Analysis of Impurity Profiles Comparative Analysis of Impurity Profiles Impurity Profiling (HPLC, LC-MS)->Comparative Analysis of Impurity Profiles

A Comparative Guide to the Cross-Validation of Analytical Methods for Fentanyl Byproduct Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating opioid crisis, largely fueled by the proliferation of fentanyl and its potent analogues, necessitates robust and reliable analytical methods for their detection. The cross-validation of these methods is paramount to ensure accuracy, sensitivity, and specificity in diverse sample matrices. This guide provides a comprehensive comparison of commonly employed analytical techniques for the detection of fentanyl byproducts, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for fentanyl byproduct detection is a critical decision influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the quantitative performance of various analytical techniques based on published validation data.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/RecoveryPrecision (%RSD)Linearity (R²)
Immunoassay FentanylUrine~1 ng/mL~1-2 ng/mL[1]Sensitivity: 89.5-90.4%[2][3]--
Specificity: 97.8-99.4%[2][3]
GC-MS/MS Fentanyl, 7 analoguesHair0.10-0.20 ng/mL[4]---≥ 0.993[4]
Fentanyl, ButyrylfentanylOral Fluid-1 ng/mL[5]92-102%[5]Intra-day: 0.8-2.5%[5]> 0.99[5]
Inter-day: 1-14%[5]
9 Fentanyl analoguesHair0.02-0.05 ng/mg[6]0.08-0.20 ng/mg[6]>86%[6]Intra-day: <2.0%[6]≥ 0.999[6]
Inter-day: <3.0%[6]
LC-MS/MS Fentanyl, 22 analoguesBlood, Urine-2-6 ng/L[7]---
and metabolitesHair-11-21 pg/g[7]---
Fentanyl, 7 analoguesPostmortem Blood-1.0 ng/mL[8]Bias < 19.7%[8]Imprecision < 19.7%[8]> 0.99[8]
9 Fentanyl analoguesHair0.05 pg/mg[6]0.25-0.50 pg/mg[6]>84%[6]Intra-day: <5.0%[6]≥ 0.999[6]
Inter-day: <9.0%[6]
HR-LC-MS Fentanyl, AcetylfentanylUrine, Plasma-~10 ng/mL---
(as Troc-derivatives)(for Troc-norfentanyl and
Troc-noracetylfentanyl)[9]
HPLC-UV FentanylInjection--104.53%[10]1.76%[10]-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative methodologies for the extraction and analysis of fentanyl byproducts from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for GC-MS/MS Analysis of Hair Samples[4]
  • Decontamination: Wash hair samples sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contaminants.

  • Incubation: Incubate the washed and cut hair samples in a buffer solution with an internal standard.

  • Extraction: Perform solid-phase extraction using an appropriate SPE cartridge.

  • Elution: Elute the analytes from the cartridge using a suitable solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the GC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis of Blood Samples[7]
  • Homogenization: Homogenize blood samples with an internal standard solution.

  • Extraction: Perform liquid-liquid extraction by adding an appropriate organic solvent and vortexing.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Specific instrumental parameters, including the type of column, mobile phase composition, gradient elution program, and mass spectrometer settings (e.g., ionization mode, collision energy), should be optimized for the specific analytes and matrix being investigated. Detailed conditions are often provided in the supplementary information of published research articles.[4][5][6][7][8]

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the effective cross-validation of analytical methods. The following diagram illustrates a typical workflow.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cluster_3 Performance Evaluation cluster_4 Conclusion M1 Method A (e.g., LC-MS/MS) DA1 Analysis by Method A M1->DA1 M2 Method B (e.g., GC-MS) DA2 Analysis by Method B M2->DA2 M3 Method C (e.g., Immunoassay) DA3 Analysis by Method C M3->DA3 SP Spiked & Real Samples (e.g., Urine, Blood, Hair) SP->DA1 SP->DA2 SP->DA3 PE Comparison of: - Accuracy - Precision - Sensitivity - Specificity DA1->PE DA2->PE DA3->PE C Method Correlation & Equivalence Assessment PE->C

Caption: A generalized workflow for the cross-validation of analytical methods.

Signaling Pathways and Logical Relationships

The detection of fentanyl and its byproducts does not involve a biological signaling pathway in the traditional sense. However, the analytical process itself follows a logical pathway from sample collection to data interpretation. The following diagram illustrates the logical flow of a confirmatory analytical method using mass spectrometry.

Analytical Logic Flow Sample Sample Collection (e.g., Blood, Urine) Extraction Extraction & Cleanup Sample->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Ionization Ionization Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Interpretation Detection->Data

Caption: Logical workflow of a mass spectrometry-based analytical method.

Conclusion

The choice of an analytical method for the detection of fentanyl byproducts is a multifaceted decision that requires careful consideration of the specific research or clinical question. While immunoassays offer a rapid screening tool, they are susceptible to false results and may not detect all fentanyl analogues.[11] Mass spectrometry-based methods, particularly LC-MS/MS, are considered the gold standard for confirmation due to their high sensitivity and specificity.[11][12] GC-MS provides a robust alternative, though it may be less sensitive than LC-MS for some applications.[13] The continuous emergence of new fentanyl analogues necessitates the regular updating and cross-validation of analytical methods to ensure their continued efficacy in addressing the ongoing opioid crisis.[7] Combining multiple analytical techniques can help reduce ambiguity in the identification of these novel substances.[14]

References

Navigating the Analytical Landscape: An Inter-laboratory Perspective on Bipiperidinyl 4-ANPP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-anilino-N-phenethylpiperidine (4-ANPP) is critical. As a key precursor in the synthesis of fentanyl and its analogs, and also a metabolite thereof, its detection and quantification in various matrices provide crucial insights for forensic toxicology, clinical research, and law enforcement. [1][2] This guide offers a comparative overview of the analytical methodologies employed for 4-ANPP quantification, drawing upon data from various studies to present a synthesized inter-laboratory perspective on performance.

While a formal, large-scale inter-laboratory comparison study on 4-ANPP quantification is not publicly available, a review of published analytical methods provides valuable data on the performance characteristics of the predominant techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Quantitative Methods

The quantification of 4-ANPP is most frequently accomplished using LC-MS/MS, a technique renowned for its sensitivity and specificity. GC-MS is also utilized, particularly in forensic laboratories for the analysis of seized drug materials. The following table summarizes the performance of various validated methods, offering a comparative look at their capabilities across different biological matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
UHPLC-MS/MSWhole Blood0.7 - 2 ng/L2 - 6 ng/LLOQ - 100 µg/L[3]
UHPLC-MS/MSUrine0.7 - 2 ng/L2 - 6 ng/LLOQ - 100 µg/L[3]
UHPLC-MS/MSHair3 - 7 pg/g11 - 21 pg/gLOQ - 100 ng/g[3]
LC-MS/MSHuman Plasma0.0125 ng/mL0.025 ng/mL0.025 - 25 ng/mL[4]
LC-MS/MSUrineNot Reported0.50 ng/mL0.50 - 100.0 ng/mL[5]
LC-MS/MSBloodNot Reported100 pg/mL (Reporting Limit)Not Applicable (Qualitative)[6]

Experimental Protocols: A Closer Look

The accuracy and reliability of 4-ANPP quantification are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for the most common analytical techniques cited in the literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 4-ANPP in biological matrices due to its high sensitivity and selectivity.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Sample Pre-treatment: To 1 mL of biological fluid (e.g., whole blood, urine, plasma), add an internal standard (e.g., 4-ANPP-d5).

  • Digestion (for certain matrices): For matrices like whole blood, enzymatic digestion may be employed to release analytes from proteins.

  • Extraction: Utilize a mixed-mode SPE cartridge.

    • Condition the cartridge with methanol (B129727) and an appropriate buffer.

    • Load the pre-treated sample.

    • Wash the cartridge with a series of solvents to remove interferences.

    • Elute the analyte of interest using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Instrumental Analysis:

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

    • Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is standard.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 4-ANPP and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique often used for the analysis of seized drug powders and can also be applied to biological samples after appropriate derivatization.

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Sample Pre-treatment: To a known amount of sample (e.g., dissolved powder or biological fluid), add an internal standard.

  • Extraction:

    • Adjust the pH of the sample to a basic pH.

    • Perform extraction with a non-polar organic solvent (e.g., ethyl acetate, hexane).

    • Separate the organic layer containing the analyte.

  • Derivatization (Optional but often recommended): To improve chromatographic properties and sensitivity, the extracted analyte may be derivatized (e.g., acylation).

  • Concentration: The organic extract is concentrated before injection.

Instrumental Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

    • Injection: Splitless injection is common for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of 4-ANPP.

Visualizing the Workflow and Chemical Relationships

To further clarify the processes and context surrounding 4-ANPP analysis, the following diagrams illustrate a typical experimental workflow and the metabolic/synthetic relationship of 4-ANPP with fentanyl.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Accessioning SamplePrep Sample Preparation (SPE or LLE) SampleReceipt->SamplePrep Aliquoting & IS Spiking InstrumentalAnalysis LC-MS/MS or GC-MS Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing DataReview Data Review & QC Check DataProcessing->DataReview Report Final Report Generation DataReview->Report

Caption: General experimental workflow for 4-ANPP quantification.

signaling_pathway Fentanyl Fentanyl Norfentanyl Norfentanyl (Major Metabolite) Fentanyl->Norfentanyl Metabolism (CYP3A4) ANPP 4-ANPP (Precursor & Minor Metabolite) Fentanyl->ANPP Metabolism (Hydrolysis) ANPP->Fentanyl Illicit Synthesis

Caption: Relationship between Fentanyl, Norfentanyl, and 4-ANPP.

References

Validating a Novel LC-QTOF-MS Method for Fentanyl Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit manufacturing of fentanyl has led to a public health crisis, necessitating robust analytical methods to characterize seized materials and understand synthetic routes. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has emerged as a powerful tool for the comprehensive profiling of fentanyl and its impurities. This guide provides a framework for validating a new LC-QTOF-MS method, comparing its expected performance with established analytical techniques, and offering detailed experimental protocols.

Methodology and Performance Comparison

A successful validation for an analytical method intended for impurity profiling must demonstrate adequate specificity, linearity, accuracy, precision, and sensitivity. Below is a comparison of typical performance characteristics for a new LC-QTOF-MS method against an existing LC-MS/MS method and a gas chromatography-mass spectrometry (GC-MS) method.[1][2][3]

Parameter New LC-QTOF-MS Method (Expected) Alternative LC-MS/MS Method [4][5][6]Alternative GC-MS Method [2][3]
Limit of Detection (LOD) 0.05 - 0.5 ng/mL0.017 - 0.1 ng/mL0.02 - 0.05 ng/mg
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.1 - 0.5 ng/mL0.08 - 0.20 ng/mg
Linearity (R²) > 0.995> 0.998> 0.999
Linear Range 0.5 - 250 ng/mL0.1 - 100 ng/mL0.5 - 5.0 ng/mg
Accuracy (% Recovery) 85 - 115%87 - 118%> 86%
Precision (%RSD) < 15%< 15%< 9%

Experimental Protocols for Method Validation

Detailed below are the fundamental experiments required to validate an LC-QTOF-MS method for fentanyl impurity profiling.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally identify and quantify the target impurities in the presence of fentanyl and other potential matrix components.

Protocol:

  • Analyze blank matrix samples (e.g., seized drug excipients) to identify any interfering peaks at the retention times of the target impurities.

  • Prepare a sample containing fentanyl at a high concentration and the target impurities at their expected concentration levels.

  • Analyze the mixture to ensure that the impurity peaks are well-resolved from the main fentanyl peak and any other components.

  • Utilize the high-resolution mass spectrometry capabilities of the QTOF to confirm the elemental composition of the detected impurities through accurate mass measurements.

Linearity and Range

Objective: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.

Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of each target impurity. A minimum of five concentration levels is recommended.[7]

  • The concentration range should span from the limit of quantification (LOQ) to at least 120% of the expected impurity concentration.

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the concentration for each impurity and determine the linearity using a linear regression analysis. The coefficient of determination (R²) should be > 0.995.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Analyze a minimum of five replicates for each QC level.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.

  • The mean recovery should be within 85-115% of the nominal value.

Precision

Objective: To assess the degree of scatter between a series of measurements of the same homogenous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicate (n=6) on the same day and with the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days with different analysts and/or different instruments.

  • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level. The %RSD should not exceed 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of an analyte that can be reliably detected and quantified.

Protocol:

  • LOD: Determined as the concentration that produces a signal-to-noise ratio of at least 3.

  • LOQ: Determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10 and within 20% of the nominal value).

  • Prepare a series of diluted solutions of each impurity and inject them to determine the concentrations that meet these criteria.

Typical Fentanyl Synthesis Impurities

A robust impurity profiling method should be able to detect and quantify common precursors, byproducts, and degradation products associated with various fentanyl synthesis routes.[8][9][10][11][12] These may include:

  • Precursors: 4-anilino-N-phenethylpiperidine (4-ANPP), N-phenethyl-4-piperidinone (NPP)

  • Byproducts: Acetylfentanyl, Phenethyl-4-ANPP, Benzylfentanyl

  • Degradants: Fentanyl N-oxide, N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA)

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial for successful implementation. The following diagrams illustrate the logical flow of the validation experiments and the overall analytical workflow.

G cluster_0 Method Validation Workflow A Define Analytical Requirements (Impurity Profiling) B Method Development & Optimization (LC-QTOF-MS) A->B C Validation Protocol Definition B->C D Specificity/ Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Validation Report D->K E->K F->K G->K H->K I->K J->K

Caption: Logical workflow for LC-QTOF-MS method validation.

G cluster_1 Experimental Workflow for Fentanyl Impurity Analysis SamplePrep Sample Preparation 1. Weighing of seized material 2. Dissolution in appropriate solvent 3. Filtration/Centrifugation 4. Dilution to working concentration LC Liquid Chromatography 1. Injection of prepared sample 2. Separation on a C18 or similar column 3. Gradient elution SamplePrep->LC Inject MS QTOF-MS Detection 1. Electrospray Ionization (ESI+) 2. Full Scan MS for identification 3. MS/MS for structural confirmation LC->MS Elute Data Data Analysis 1. Peak integration 2. Comparison with reference standards 3. Quantification using calibration curve 4. Impurity identification via accurate mass MS->Data Acquire Data

Caption: Experimental workflow for fentanyl impurity analysis.

Conclusion

The validation of an LC-QTOF-MS method for fentanyl impurity profiling is a critical step in ensuring the generation of reliable and defensible data. By following a structured validation protocol that assesses specificity, linearity, accuracy, precision, and sensitivity, researchers can establish a robust method capable of providing detailed chemical signatures of illicitly produced fentanyl. The high-resolution and accurate mass capabilities of LC-QTOF-MS offer significant advantages over traditional techniques, enabling more confident identification of known and unknown impurities. This, in turn, provides valuable intelligence to law enforcement and public health agencies in their efforts to combat the opioid crisis.

References

Unraveling the Structure of Bipiperidinyl 4-ANPP: A Comparative Guide to its Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and confirmation of novel psychoactive substances and their synthesis byproducts are paramount for forensic analysis, toxicological assessment, and the development of effective countermeasures. Bipiperidinyl 4-ANPP, a characteristic impurity of the "One-Pot" synthesis of fentanyl, presents a unique analytical challenge. This guide provides a comparative overview of the key analytical techniques used for its identification and confirmation, supported by experimental data and detailed methodologies.

This compound, with the IUPAC name N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine and a molecular formula of C₂₄H₃₃N₃, is a significant marker for a specific clandestine fentanyl production method.[1][2][3] Its unambiguous identification is crucial for law enforcement and public health agencies to trace the origins of illicitly synthesized fentanyl. The structural confirmation of this compound relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Comparative Analysis of Analytical Techniques

The structural elucidation of this compound and its differentiation from other fentanyl-related compounds are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information for a comprehensive analysis.

Analytical TechniquePrincipleStrengthsLimitations
GC-MS Separates volatile compounds based on their boiling points and retention times, followed by ionization and mass-to-charge ratio analysis.High separation efficiency, extensive spectral libraries for known compounds, provides characteristic fragmentation patterns.Requires derivatization for non-volatile compounds, thermal degradation of some analytes is possible.
LC-MS/MS Separates compounds based on their polarity and interaction with a stationary phase, followed by tandem mass spectrometry for structural information.Applicable to a wide range of polar and non-polar compounds, high sensitivity and selectivity, provides detailed structural information through fragmentation analysis.Matrix effects can suppress or enhance ionization, potentially affecting quantification.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and stereochemistry.Unambiguous structure determination, non-destructive, provides detailed information on the chemical environment of each atom.Lower sensitivity compared to mass spectrometry, requires higher sample concentrations and purity.

Experimental Protocols and Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fentanyl and its impurities. The electron ionization (EI) mass spectrum of this compound, while not extensively detailed in publicly available literature, is expected to exhibit characteristic fragmentation patterns.

Experimental Protocol (General):

A general GC-MS protocol for the analysis of fentanyl-related compounds involves the following steps:

  • Sample Preparation: Dissolution of the sample in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent.

    • Injector Temperature: Typically set between 250-280°C.

    • Oven Temperature Program: A gradient temperature program is employed to separate compounds with different boiling points. For example, an initial temperature of 100°C held for 1 minute, then ramped up to 300°C at a rate of 15-20°C/minute, and held for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanned from m/z 40 to 550.

    • Source Temperature: Typically maintained around 230°C.

Expected Fragmentation Pattern:

Based on the fragmentation of similar fentanyl-related structures, the mass spectrum of this compound is anticipated to show key fragments resulting from the cleavage of the piperidine (B6355638) rings and the phenethyl group.

Predicted Fragment Ion (m/z) Possible Structure/Origin
363Molecular Ion [M]⁺
272Loss of the phenethyl group (C₈H₉)
188Fragment containing the N-phenyl-4-aminopiperidine moiety
105Tropylium ion from the phenethyl group
91Benzyl cation from the phenethyl group
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection and structural confirmation of this compound, even in complex matrices. Collision-induced dissociation (CID) of the protonated molecule provides a unique fragmentation fingerprint.

Experimental Protocol (General):

A typical LC-MS/MS method for fentanyl and its analogs would be as follows:

  • Sample Preparation: Dilution of the sample in a suitable solvent mixture compatible with the mobile phase.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to promote ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Product ion scan of the protonated molecule [M+H]⁺ (m/z 364.3).

    • Collision Energy: Optimized to induce characteristic fragmentation.

Expected Product Ions:

The product ion spectrum of this compound is expected to reveal key structural motifs.

Precursor Ion (m/z) Predicted Product Ions (m/z) Corresponding Neutral Loss
364.3273.2C₇H₇ (Toluene)
188.1C₁₂H₁₇N
105.1C₁₈H₂₃N₂
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General):

  • Sample Preparation: Dissolution of a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR to determine the number and environment of protons.

    • ¹³C NMR to identify the number and types of carbon atoms.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic protons (phenyl rings)6.5 - 7.5115 - 150
Phenethyl CH₂2.5 - 3.030 - 40 and 55 - 65
Piperidine CH₂1.5 - 3.530 - 60
Piperidine CH3.0 - 4.050 - 60
N-H3.5 - 4.5 (broad)-

Synthesis Workflow and Impurity Formation

This compound is a unique byproduct of the "One-Pot" synthesis of fentanyl, a modification of the Siegfried route.[1] Understanding the reaction pathway is key to comprehending its formation.

One_Pot_Fentanyl_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates & Byproducts cluster_product Product NPP N-phenethyl-4-piperidone (NPP) ANPP 4-ANPP NPP->ANPP Reductive Amination with Aniline Aniline Aniline PropionylChloride Propionyl Chloride Bipiperidinyl This compound ANPP->Bipiperidinyl Dimerization Side Reaction Fentanyl Fentanyl ANPP->Fentanyl Acylation with Propionyl Chloride

Caption: Simplified workflow of the "One-Pot" fentanyl synthesis leading to the formation of this compound as a byproduct.

This diagram illustrates that under the "one-pot" reaction conditions, the intermediate 4-anilino-N-phenethylpiperidine (4-ANPP) can undergo a dimerization side reaction to form this compound, in addition to the main reaction pathway leading to fentanyl.

Experimental Workflow for Structural Elucidation

The comprehensive structural elucidation of an unknown compound like this compound follows a logical workflow, integrating various analytical techniques.

Structural_Elucidation_Workflow Sample Suspected Bipiperidinyl 4-ANPP Sample GCMS GC-MS Analysis Sample->GCMS LCMSMS LC-MS/MS Analysis Sample->LCMSMS MolWeight Determine Molecular Weight and Formula GCMS->MolWeight FragPattern Analyze Fragmentation Pattern GCMS->FragPattern LCMSMS->MolWeight LCMSMS->FragPattern NMR NMR Spectroscopy StructureConfirmation Confirm Structure and Stereochemistry NMR->StructureConfirmation Purification Isolation and Purification (e.g., HPLC) Purification->NMR StructureHypothesis Propose Structure MolWeight->StructureHypothesis FragPattern->StructureHypothesis StructureHypothesis->Purification

Caption: A typical experimental workflow for the structural elucidation and confirmation of this compound.

This workflow highlights the synergistic use of mass spectrometry for initial characterization and hypothesis generation, followed by purification and definitive structural confirmation by NMR spectroscopy.

Conclusion

The structural elucidation and confirmation of this compound are critical for forensic intelligence and understanding the landscape of illicit drug manufacturing. A multi-faceted analytical approach, combining the separation power of chromatography with the detailed structural insights from mass spectrometry and NMR spectroscopy, is essential for its unambiguous identification. The presence of this unique byproduct serves as a chemical signature for the "One-Pot" fentanyl synthesis method, providing invaluable information for law enforcement and public health efforts. Further research to populate public spectral libraries with detailed data for such emerging impurities will significantly enhance the capabilities of forensic laboratories worldwide.

References

The Role of Precursors in Fentanyl Synthesis: A Comparative Analysis of Major Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical pathways for fentanyl synthesis reveals that the precursor 4-anilino-N-phenethylpiperidine (4-ANPP) is central to several common methods, but not universally required. Notably, the presence of specific bipiperidinyl impurities can serve as a unique chemical fingerprint, pointing specifically to the increasingly prevalent "one-pot" synthesis method.

This guide provides a comparative analysis of the three primary fentanyl synthesis methodologies: the Janssen method, the Siegfried method, and the Gupta ("one-pot") method. It will explore the distinct precursors, intermediates, and characteristic byproducts of each route, offering researchers, scientists, and drug development professionals a clear understanding of the chemical landscape of fentanyl production. The user's initial query regarding "Bipiperidinyl 4-ANPP" appears to be a misnomer; the relevant compounds are, in fact, bipiperidinyl impurities that are uniquely characteristic of the Gupta synthesis route, rather than being a precursor itself.

Comparison of Fentanyl Synthesis Routes

The choice of a specific synthetic route for fentanyl production is often influenced by the availability of precursor chemicals, desired yield, and the technical expertise of the chemist. The following table summarizes the key differences between the Janssen, Siegfried, and Gupta methods.

FeatureJanssen MethodSiegfried MethodGupta ("One-Pot") Method
Key Precursors 1-benzyl-4-piperidone, Aniline (B41778)N-phenethyl-4-piperidone (NPP), 4-piperidone (B1582916)4-piperidone, Phenylacetaldehyde, Aniline
Involvement of 4-ANPP NoYes, as a key intermediateYes, as a key intermediate
Characteristic Impurities Benzylfentanyl, NorfentanylN-phenethyl-4-piperidone (NPP)Bipiperidinyl impurities, Phenethyl-4-ANPP
Typical Yield ModerateHigh (Step-wise yields can be >90%)[1]Moderate (Overall yield around 40%)
Prevalence Historically significant, less common in illicit production nowCommon, but precursor control has led to alternativesIncreasingly prevalent in illicit manufacturing[2]

Fentanyl Synthesis Pathways

The three primary methods for synthesizing fentanyl follow distinct chemical pathways, each with unique starting materials and intermediates.

Janssen Method

The original method developed by Paul Janssen, this pathway does not involve 4-ANPP. It is a multi-step process that begins with the reductive amination of 1-benzyl-4-piperidone with aniline. The resulting N-benzyl-4-anilinopiperidine is then acylated, followed by debenzylation to yield norfentanyl, the immediate precursor to fentanyl. The final step involves the N-alkylation of norfentanyl to produce fentanyl.[3][4]

Janssen Method A 1-benzyl-4-piperidone + Aniline B N-benzyl-4- anilinopiperidine A->B Reductive Amination C Benzylfentanyl B->C Acylation D Norfentanyl C->D Debenzylation E Fentanyl D->E N-alkylation

Janssen Synthesis Pathway
Siegfried Method

This method has been a common choice for clandestine laboratories and relies on the key intermediate 4-ANPP. The synthesis typically starts from 4-piperidone, which is N-alkylated to form N-phenethyl-4-piperidone (NPP). NPP is then reacted with aniline to produce 4-ANPP, which is subsequently acylated with propionyl chloride to yield fentanyl.[5]

Siegfried Method A 4-piperidone B N-phenethyl-4-piperidone (NPP) A->B N-alkylation C 4-anilino-N-phenethylpiperidine (4-ANPP) B->C Reductive Amination with Aniline D Fentanyl C->D Acylation

Siegfried Synthesis Pathway
Gupta ("One-Pot") Method

A variation of the Siegfried route, the Gupta method is attractive for its operational simplicity, as it can be carried out in a single reaction vessel. This method also produces 4-ANPP as an intermediate. However, the simultaneous reactions and lack of purification between steps lead to the formation of unique byproducts, including bipiperidinyl impurities. These impurities are a strong indicator that the fentanyl was produced via this specific "one-pot" method.[6][7]

Gupta Method cluster_0 One-Pot Reaction Vessel A 4-piperidone + Phenylacetaldehyde B N-phenethyl-4-piperidone (NPP) (in situ) A->B Reductive Amination C 4-anilino-N-phenethylpiperidine (4-ANPP) (in situ) B->C Reductive Amination with Aniline D Fentanyl C->D Acylation E Bipiperidinyl Impurities C->E Side Reaction

Gupta ("One-Pot") Synthesis Pathway

Experimental Protocols

The following are generalized experimental protocols for the three main fentanyl synthesis routes, based on published literature. These are for informational purposes only and should not be attempted outside of a controlled laboratory setting by qualified professionals.

Janssen Method Protocol
  • Synthesis of N-benzyl-4-anilinopiperidine: 1-benzyl-4-piperidone is reacted with aniline in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.[3]

  • Acylation: The resulting N-benzyl-4-anilinopiperidine is acylated using propionyl chloride or propionic anhydride (B1165640) to form benzylfentanyl.[4]

  • Debenzylation: The benzyl (B1604629) group is removed from benzylfentanyl, typically through catalytic hydrogenation, to yield norfentanyl.[3]

  • N-alkylation: Norfentanyl is reacted with a phenethylating agent, such as phenethyl bromide, to produce the final product, fentanyl.[8]

Siegfried Method Protocol
  • Synthesis of N-phenethyl-4-piperidone (NPP): 4-piperidone is reacted with a phenethylating agent like phenethyl bromide in the presence of a base.[8]

  • Synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP): NPP is condensed with aniline, and the resulting imine is reduced, often with sodium borohydride, to yield 4-ANPP.[1]

  • Acylation of 4-ANPP: 4-ANPP is reacted with propionyl chloride in the presence of a base to form fentanyl.[1][5] An optimized version of this final step can yield up to 95% fentanyl.[9]

Gupta ("One-Pot") Method Protocol

This method combines the steps of the Siegfried route into a single reaction vessel without isolation of intermediates.

  • A mixture of 4-piperidone monohydrochloride, phenylacetaldehyde, and a reducing agent (e.g., sodium triacetoxyborohydride) are reacted in a suitable solvent.

  • Aniline and additional reducing agent are then added to the same vessel to form 4-ANPP in situ.

  • Finally, propionyl chloride is added to the reaction mixture to acylate the 4-ANPP, forming fentanyl. The overall yield for this one-pot synthesis is reported to be around 40%.

Impurity Profile as a Synthesis Route Signature

The analysis of impurities in a final fentanyl product can provide significant clues about its manufacturing origin. The "one-pot" nature of the Gupta method is particularly prone to side reactions, leading to the formation of unique byproducts.

Bipiperidinyl Impurities: These compounds are formed from the dimerization of piperidine (B6355638) intermediates or reaction with other precursors in the single pot. Their presence is considered a strong indicator of the Gupta synthesis route.[[“]]

Phenethyl-4-ANPP: Another characteristic impurity of the Gupta method, this compound is formed from the reaction of 4-ANPP with a phenethylating agent. Its detection suggests a shift away from the more traditional Siegfried and Janssen routes.[7]

The DEA's Fentanyl Profiling Program has noted a significant shift towards the Gupta method in recent years, with the majority of seized fentanyl samples being attributed to this synthesis route.[2][11] The average purity of illicit fentanyl powders is often low, with a DEA report from 2022 indicating an average purity of 19.2%.[11]

References

Differentiating Bipiperidinyl 4-ANPP from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bipiperidinyl 4-ANPP and its potential positional isomers. While this compound has been identified as a significant impurity in the "one-pot" synthesis of fentanyl, a comprehensive analytical comparison with its isomers is not extensively documented in publicly available literature.[1][2] This guide bridges that gap by presenting the known analytical data for this compound, outlining detailed experimental protocols for its differentiation, and offering a theoretical comparison of the analytical behaviors of its potential positional isomers based on established principles of analytical chemistry.

Chemical Structures and Isomeric Forms

This compound is chemically known as N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine. Its isomers would primarily differ in the point of attachment between the two piperidine (B6355638) rings. The structures of this compound and its most likely positional isomers are illustrated below.

Figure 1. Chemical Structures

Analytical Differentiation Strategies

The differentiation of this compound from its positional isomers relies on advanced analytical techniques that can elucidate subtle structural differences. The primary methods employed for the analysis of fentanyl-related compounds, and applicable here, are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Characterization cluster_3 Data Analysis and Isomer Differentiation Sample Illicit Fentanyl Sample Extraction Solvent Extraction / SPE Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization LC Liquid Chromatography (LC) Extraction->LC NMR NMR Spectroscopy Extraction->NMR GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS) GC->MS MSMS Tandem MS (MS/MS) LC->MSMS RetentionTime Retention Time Comparison MS->RetentionTime Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation ChemicalShift Chemical Shift Analysis NMR->ChemicalShift

Figure 2. Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic chemistry for the identification of volatile and semi-volatile compounds. The separation of isomers by GC is dependent on their volatility and interaction with the stationary phase of the GC column.

Expected Differentiation:

  • Retention Time: Positional isomers of this compound are expected to have slightly different boiling points and polarities, which should result in different retention times on a standard non-polar or moderately polar GC column. The elution order would depend on the specific column and conditions used.

  • Mass Spectra: The electron ionization (EI) mass spectra of positional isomers are often very similar, which can make differentiation based on fragmentation patterns alone challenging. However, subtle differences in the relative abundances of fragment ions may be observable. The primary fragmentation pathways are expected to involve cleavage of the piperidine rings and the bonds connecting them.

Table 1: Hypothesized GC-MS Data for this compound Isomers

CompoundExpected Retention Time DifferenceKey Hypothesized Fragment Ions (m/z)
[1,4'-Bipiperidinyl] Isomer ReferenceFragmentation at the 1,4'-linkage, cleavage of the phenethyl group, and fragmentation of the anilino-piperidine moiety.
[1,3'-Bipiperidinyl] Isomer Lower or higher than [1,4'] depending on column polaritySimilar fragmentation to the [1,4'] isomer, but with potentially different relative abundances of ions resulting from the different linkage.
[1,2'-Bipiperidinyl] Isomer Likely different from [1,4'] and [1,3'] isomersSteric hindrance at the 1,2'-linkage may lead to unique fragmentation pathways and different relative ion abundances.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Splitless injection at 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it well-suited for the analysis of complex mixtures and trace-level impurities. The separation of isomers in LC is based on their differential partitioning between the stationary and mobile phases.

Expected Differentiation:

  • Retention Time: Positional isomers will likely exhibit different retention times on a reversed-phase C18 or phenyl-hexyl column due to subtle differences in their polarity and hydrophobicity.

  • Tandem Mass Spectra (MS/MS): While the precursor ions ([M+H]⁺) will be identical for all isomers, collision-induced dissociation (CID) in the tandem MS will generate fragment ions. The fragmentation patterns and the relative abundances of these fragments are expected to differ based on the stability of the bond between the piperidine rings, providing a basis for differentiation.

Table 2: Hypothesized LC-MS/MS Data for this compound Isomers

CompoundExpected Retention Time DifferenceKey Hypothesized Precursor Ion (m/z)Key Hypothesized Product Ions (m/z)
[1,4'-Bipiperidinyl] Isomer Reference364.28Fragmentation yielding ions corresponding to the anilino-piperidine and phenethyl-piperidine moieties.
[1,3'-Bipiperidinyl] Isomer Different from [1,4']364.28Different relative abundances of product ions compared to the [1,4'] isomer due to the altered stability of the inter-ring bond.
[1,2'-Bipiperidinyl] Isomer Different from [1,4'] and [1,3']364.28Potentially unique product ions or significantly different ratios due to steric effects influencing fragmentation.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of 50:50 acetonitrile:water. Further dilute as necessary for analysis.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • LC Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) or Product Ion Scan mode. Precursor ion selection at m/z 364.28, with collision energy optimized to generate characteristic fragment ions.

Conceptual Mass Spectral Fragmentation Pathway cluster_0 [1,4'-Bipiperidinyl] Isomer cluster_1 [1,3'-Bipiperidinyl] Isomer cluster_2 [1,2'-Bipiperidinyl] Isomer Precursor [M+H]⁺ (m/z 364.28) FragA1 Fragment A1 Precursor->FragA1 Loss of phenethylpiperidine FragB1 Fragment B1 Precursor->FragB1 Loss of anilinopiperidine FragA2 Fragment A2 Precursor->FragA2 Different relative intensity FragB2 Fragment B2 Precursor->FragB2 Different relative intensity FragA3 Fragment A3 Precursor->FragA3 Steric hindrance effect FragB3 Fragment B3 Precursor->FragB3 Steric hindrance effect FragC3 Unique Fragment C3 Precursor->FragC3 Rearrangement?

Figure 3. Conceptual Fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR will provide distinct spectra for each positional isomer.

Expected Differentiation:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine rings will be highly sensitive to the substitution pattern. The protons adjacent to the inter-ring linkage and the nitrogen atoms will show the most significant differences between isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine rings, particularly those at the points of linkage, will be unique for each isomer.

Table 3: Hypothesized NMR Chemical Shift Differences for this compound Isomers

CompoundKey Hypothesized ¹H NMR DifferencesKey Hypothesized ¹³C NMR Differences
[1,4'-Bipiperidinyl] Isomer Symmetrical signals for protons on the 4-substituted piperidine ring.Distinct chemical shifts for C4 and C4' carbons.
[1,3'-Bipiperidinyl] Isomer Asymmetrical signals for protons on the 3-substituted piperidine ring.Different chemical shifts for C3 and C4' carbons compared to the [1,4'] isomer.
[1,2'-Bipiperidinyl] Isomer Complex splitting patterns and significant chemical shift changes for protons near the sterically hindered 2-position.Unique chemical shifts for C2 and C4' carbons, likely shifted due to steric effects.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals, which will definitively differentiate the isomers.

Conclusion

The differentiation of this compound from its positional isomers is a challenging analytical task that requires the use of multiple, complementary techniques. While direct comparative data for these specific isomers is scarce, a combination of GC-MS, LC-MS/MS, and NMR spectroscopy provides a robust workflow for their separation and identification. Chromatographic methods (GC and LC) are essential for the physical separation of the isomers, while mass spectrometry and NMR spectroscopy provide the detailed structural information necessary for their unambiguous identification. The experimental protocols and hypothesized analytical differences presented in this guide offer a strong foundation for researchers and scientists working on the analysis of fentanyl-related compounds and other complex isomeric mixtures.

References

A Comparative Guide to the Accuracy and Precision of Bipiperidinyl 4-ANPP Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and forensic toxicology, the accuracy and precision of analytical standards are paramount for reliable and reproducible results. This guide provides a comprehensive comparison of Bipiperidinyl 4-ANPP (and its more common precursor/metabolite, 4-ANPP) analytical standards, focusing on their performance and the experimental data that supports it. 4-ANPP, or N-phenyl-1-(2-phenylethyl)piperidin-4-amine, is a critical analyte as it is a known precursor in the illicit synthesis of fentanyl and a metabolite of several fentanyl analogs.[1][2][3] Its accurate quantification is crucial for forensic investigations and toxicological analysis.

Understanding the Importance of Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and traceability of analytical measurements. CRMs are produced by accredited manufacturers under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.[4][5][6] These standards guarantee that the certified property values, such as purity and concentration, are accurate and come with a stated uncertainty. Major suppliers like Cayman Chemical and Cerilliant provide 4-ANPP as CRMs, ensuring a high degree of confidence for laboratories conducting quantitative analysis.[4][6][7][8]

Performance Data: Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision, on the other hand, describes the closeness of repeated measurements to each other and is typically reported as the relative standard deviation (%RSD) or coefficient of variation (%CV).

The following table summarizes the accuracy and precision data for the analysis of 4-ANPP from various scientific studies. It is important to note that these values are method-dependent and can be influenced by the matrix (e.g., blood, urine), sample preparation, and analytical instrumentation.

AnalyteMatrixAnalytical MethodAccuracy (% Bias)Precision (%RSD/%CV)Reference
4-ANPPUrineLC-MS/MS18.3% at LOQ; 4.9% at high controlNot explicitly stated[9]
4-ANPPHuman PlasmaLC-MS/MSAcceptable (within ±20%)Acceptable (within ±20%)[10]
4-ANPP & other fentanyl analogsWhole BloodLC-MS/MSAll QCs within ±15% of targetIntra- and inter-assay precision within ±15%[11]
Fentanyl and analogsLiver TissueQuEChERS LC-MS/MSDid not exceed ±10%Did not exceed 20%
Acetyl FentanylSolid-dose formGC-FIDWithin ±20% error for controls0.74% - 2.5%
Fentanyl and analogsPostmortem BloodLC-MS/MS-13.1% to 4.6%-13.14% to 10.3%

Alternative and Internal Standards

To enhance the accuracy and precision of quantification, especially in complex biological matrices, isotopically labeled internal standards are often employed. For 4-ANPP analysis, deuterated (4-ANPP-d5) and carbon-13 labeled (4-ANPP-¹³C₆) standards are available as CRMs from suppliers like Cerilliant and Cayman Chemical.[7] These internal standards mimic the chemical behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby significantly improving the reliability of the results.

Experimental Protocols

The accurate quantification of this compound and 4-ANPP relies on robust and validated analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.[1][10]

Generalized Experimental Workflow for 4-ANPP Quantification by LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of 4-ANPP in a biological sample using a certified reference material.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood, Urine) spike Spike with 4-ANPP-d5 Internal Standard sample->spike extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation UPLC/HPLC Separation evaporation->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection quantification Quantification of 4-ANPP ms_detection->quantification calibration Calibration Curve Generation (using 4-ANPP CRM) calibration->quantification results Reporting of Results quantification->results

A typical workflow for the quantification of 4-ANPP in biological samples.
Detailed Methodological Steps:

  • Standard Preparation:

    • A stock solution of the 4-ANPP Certified Reference Material is prepared in a suitable solvent such as methanol.

    • A series of calibration standards are prepared by serially diluting the stock solution to cover the expected concentration range of the samples.

    • A working solution of the isotopically labeled internal standard (e.g., 4-ANPP-d5) is also prepared.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 1 mL of blood or urine), a precise amount of the internal standard solution is added (spiking).

    • The sample is then subjected to an extraction procedure to isolate the analytes from the matrix components. This can be either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • The resulting extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The reconstituted sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • The analytes are separated on a chromatographic column (e.g., a C18 or biphenyl (B1667301) column).

    • The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analytes by monitoring specific precursor-to-product ion transitions for both 4-ANPP and its internal standard.

  • Data Analysis and Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • The concentration of 4-ANPP in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

The presence of 4-ANPP in a sample can arise from two main pathways: as a precursor impurity in illicitly manufactured fentanyl or as a metabolite of fentanyl and its analogs. The following diagram illustrates this relationship.

pathways cluster_synthesis Illicit Fentanyl Synthesis cluster_metabolism Human Metabolism cluster_detection Analytical Detection precursor 4-ANPP (Precursor) fentanyl_product Fentanyl precursor->fentanyl_product Reaction sample Forensic/Toxicology Sample fentanyl_product->sample fentanyl_ingested Fentanyl / Fentanyl Analogs (Ingested) metabolite 4-ANPP (Metabolite) fentanyl_ingested->metabolite Metabolic Pathway metabolite->sample detected_4anpp 4-ANPP Detected sample->detected_4anpp

Pathways leading to the presence of 4-ANPP in analytical samples.

Conclusion

The accuracy and precision of this compound and 4-ANPP analytical standards are critical for the reliable identification and quantification of these controlled substances. The use of Certified Reference Materials from accredited suppliers provides the necessary foundation for accurate measurements. As demonstrated by various studies, when coupled with robust and validated analytical methods like LC-MS/MS and the use of isotopically labeled internal standards, high levels of accuracy and precision can be achieved. This guide underscores the importance of utilizing well-characterized reference materials and validated methodologies to ensure the quality and integrity of analytical data in the fields of drug development and forensic science.

References

Safety Operating Guide

Navigating the Disposal of Bipiperidinyl 4-ANPP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical byproducts is a critical component of laboratory safety and regulatory compliance. Bipiperidinyl 4-ANPP, an analytical reference standard structurally similar to known opioids and identified as a byproduct in the synthesis of fentanyl, requires careful handling and disposal due to its potential hazards.[1] While specific, detailed disposal protocols for this compound are not extensively documented, this guide provides essential safety and logistical information based on established procedures for analogous compounds, including fentanyl and its precursors.

Core Principles of Disposal

The disposal of this compound, as with any potent, pharmacologically active compound, must adhere to local, state, and national regulations for hazardous and controlled substance waste.[2] Waste, even in small quantities, should never be discharged into drains, sewers, or water courses.[2] The primary and most recommended method for the final disposal of such chemical waste is through an approved and accredited hazardous waste disposal contractor, who will typically utilize incineration.[2][3]

Immediate Safety and Handling Precautions

Given its association with fentanyl, this compound should be treated with extreme caution. It is a highly potent, pharmacologically active compound, and inhalation or skin contact may lead to toxic systemic effects.[2]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A self-contained respiratory protective device should be worn, especially in cases of potential dust formation or aerosolization.[4][5]

  • Hand Protection: Wear protective gloves.[4]

  • Eye Protection: Use eye protection.[4]

  • Body Protection: Wear protective clothing to prevent skin contact.[4]

In Case of a Spill:

  • Avoid dust formation.[4]

  • Moisten spillages with water to prevent airborne dissemination.[2]

  • Transfer the material to a suitable, labeled container for disposal.[2]

  • Wash the spillage area thoroughly with water.[2]

  • Ensure adequate ventilation during cleanup.[4][5]

Quantitative Data Summary for Disposal Considerations

While no specific quantitative disposal limits for this compound are available, the following table summarizes key identifiers and regulatory information for the related and more documented precursor, 4-ANPP (4-anilino-N-phenethylpiperidine), which informs the stringent handling and disposal requirements.

Identifier/ParameterValue/StatusSource
Chemical Name N-phenyl-1-(2-phenylethyl)piperidin-4-amine[6][7]
CAS Number 21409-26-7[7]
DEA Schedule (US) Schedule II[8][9][10]
Legal Status (International) UN: International Red List[7]

This data for 4-ANPP underscores the controlled and hazardous nature of related compounds and necessitates a high level of caution for this compound.

Step-by-Step Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling in the laboratory to final destruction. This process is designed to ensure safety and compliance at every stage.

cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A 1. Identify Waste This compound for disposal B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Handle with Caution C 3. Securely Package Waste - Use a designated, sealed, and clearly labeled hazardous waste container. - Label must include chemical name and hazard symbols. B->C Containment D 4. Store Securely - Store in a designated, secure, and well-ventilated hazardous waste accumulation area. - Follow institutional guidelines for storage time limits. C->D Interim Storage E 5. Engage Licensed Contractor - Contact your institution's Environmental Health & Safety (EHS) office. - Arrange for pickup by an accredited hazardous waste disposal company. D->E Handover F 6. Transportation - Waste is transported by the licensed contractor in compliance with all transportation regulations. E->F Logistics G 7. Final Destruction - The primary method is high-temperature incineration at a permitted facility. - This ensures the complete destruction of the chemical. F->G Final Stage

This compound Disposal Workflow
Experimental Protocols: Decontamination

While specific experimental protocols for the neutralization of this compound are not available, general decontamination procedures for fentanyl and its analogs can be adapted. For surfaces contaminated with fentanyl-related compounds, a common decontamination solution involves a buffered hypochlorite (B82951) solution. However, the selection of a decontamination agent should be done in consultation with your institution's safety office and after reviewing the Safety Data Sheet (SDS) for any incompatibilities.

General Surface Decontamination Protocol:

  • Prepare the decontamination solution according to the manufacturer's instructions or institutional guidelines.

  • Apply the solution to the contaminated surface, ensuring complete coverage.

  • Allow for the recommended contact time to ensure deactivation of the chemical.

  • Wipe the surface clean with absorbent materials.

  • Dispose of all cleaning materials as hazardous waste.

  • Rinse the surface with water.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure that all disposal procedures are in full compliance with federal, state, and local regulations. They can provide guidance on approved waste contractors and specific institutional protocols. By adhering to these guidelines, laboratories can ensure the safe and responsible management of this and other hazardous chemical byproducts.

References

Personal protective equipment for handling Bipiperidinyl 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for 4-ANPP

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Bipiperidinyl 4-ANPP, a precursor chemical to fentanyl.

This document provides critical safety and logistical information for laboratory personnel working with 4-ANPP (4-anilino-N-phenethylpiperidine). Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment. 4-ANPP is regulated as a Schedule II compound in the United States and is a direct precursor in the synthesis of fentanyl and related opioids.[1][2][3][4] While not considered pharmacologically active itself, its close association with highly potent opioids necessitates stringent safety measures.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 4-ANPP, based on guidelines for potent synthetic opioids.[6][7][8] All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[6]

PPE CategorySpecificationRationale
Respiratory Protection At least an N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection (e.g., a powered air-purifying respirator - PAPR).[6]To prevent inhalation of airborne particles. Respirator use should be part of a comprehensive respiratory protection program.[6]
Hand Protection Powder-free nitrile gloves (double gloving is required).[6][9]To prevent dermal absorption. Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[9]
Eye and Face Protection Chemical safety goggles or a face shield worn in combination with goggles.[6][9][10]To protect against splashes and airborne particles.
Body Protection Disposable coveralls ("bunny suits") or long-sleeved gowns with tight-fitting cuffs.[9]To prevent skin contact and contamination of personal clothing.
Foot Protection Chemical-resistant footwear plus socks.To protect against spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work Area: All handling of 4-ANPP should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize the risk of airborne exposure.

  • Ventilation: Ensure adequate ventilation and the use of engineering controls like HEPA filtration systems to control potential emissions.[11]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible. Naloxone should be available as a safety precaution, given the association with opioids, and personnel should be trained in its administration.[8]

2. Handling 4-ANPP:

  • Donning PPE: Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Weighing and Transfer: When weighing or transferring 4-ANPP, use techniques that minimize dust generation, such as using a spatula with care and keeping containers covered as much as possible.

  • Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Contain the spill with absorbent material and decontaminate the area thoroughly.[11] Place all cleanup materials in a sealed, labeled container for proper disposal.

3. Decontamination:

  • Personnel: Upon completion of work or in case of exposure, immediately remove contaminated clothing.[6] Wash potentially contaminated skin thoroughly with soap and water.[6] Avoid using alcohol-based hand rubs or bleach.[6]

  • Equipment and Surfaces: All surfaces and equipment that may have come into contact with 4-ANPP should be decontaminated.

Disposal Plan

Proper disposal of 4-ANPP and associated waste is crucial to prevent environmental contamination and potential diversion.

1. Waste Segregation:

  • All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, weighing paper), and residual 4-ANPP should be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Chemical Inactivation (if applicable and feasible):

  • Depending on institutional protocols and local regulations, chemical treatment to render the compound less hazardous may be an option before final disposal. This should only be performed by trained personnel following a validated standard operating procedure.

3. Final Disposal:

  • All 4-ANPP waste must be disposed of through a licensed hazardous waste disposal company.

  • Incineration is a common method for the disposal of chemical waste.[12]

  • Dumping of chemical waste into drains, sewers, or the general trash is strictly prohibited.[12]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of 4-ANPP.

4-ANPP Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh & Transfer prep_area->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disposal_ppe Doff PPE cleanup_waste->disposal_ppe disposal_final Hazardous Waste Disposal cleanup_waste->disposal_final disposal_personnel Personnel Decontamination (Wash Hands) disposal_ppe->disposal_personnel

Caption: Workflow for safe handling of 4-ANPP.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.